2-(3-Methyl-1,2,4-oxadiazol-5-yl)benzoic acid
Description
Properties
IUPAC Name |
2-(3-methyl-1,2,4-oxadiazol-5-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c1-6-11-9(15-12-6)7-4-2-3-5-8(7)10(13)14/h2-5H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHLHKCWPDVKWNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC=CC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40630986 | |
| Record name | 2-(3-Methyl-1,2,4-oxadiazol-5-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40630986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
475105-77-2 | |
| Record name | 2-(3-Methyl-1,2,4-oxadiazol-5-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40630986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(3-Methyl-1,2,4-oxadiazol-5-yl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: Molecular Mechanism of 2-(3-Methyl-1,2,4-oxadiazol-5-yl)benzoic acid in Nonsense Mutation Suppression
Executive Summary
This technical guide analyzes the molecular pharmacology of 2-(3-Methyl-1,2,4-oxadiazol-5-yl)benzoic acid (commonly known as Ataluren or PTC124 ). Unlike aminoglycosides (e.g., gentamicin) that induce bulk readthrough by binding the decoding center of the 40S ribosomal subunit, Ataluren operates via a distinct, non-bactericidal mechanism targeting the 60S subunit and release factor equilibrium.
This document serves to:
-
Delineate the precise kinetic mechanism of premature termination codon (PTC) suppression.
-
Address and resolve the "Firefly Luciferase Artifact" controversy with validated screening protocols.
-
Provide actionable, step-by-step methodologies for verifying readthrough activity in vitro and ex vivo.
Molecular Pharmacology & Mechanism of Action[1]
The Kinetic Competition Model
The efficacy of Ataluren relies on subtly altering the kinetic competition at the ribosomal A-site between eukaryotic Release Factors (eRF1/eRF3) and near-cognate aminoacyl-tRNAs (nc-tRNAs) .
In a wild-type context, the stop codon (UAA, UAG, or UGA) recruits the eRF1/eRF3 complex with high affinity, triggering rapid peptidyl-tRNA hydrolysis. However, at a Premature Termination Codon (PTC) , the efficiency of termination is often lower due to the lack of 3' UTR-associated factors (like PABPC1) that normally loop back to stabilize the termination complex.
Ataluren exploits this "weakened" termination context. It functions as an intercalator of the ribosomal machinery , likely binding near the Peptidyl Transferase Center (PTC) on the 28S rRNA of the 60S subunit. This binding:
-
Allosterically inhibits the GTPase activity of eRF3 or the accommodation of eRF1.
-
Extends the dwell time of the ribosome at the PTC.
-
Tilts the equilibrium in favor of nc-tRNA sampling and accommodation.
Amino Acid Insertion Specificity: Unlike random misincorporation, Ataluren promotes the insertion of specific amino acids based on the PTC sequence (Roy et al., 2016):
-
UGA PTCs: Tends to insert Tryptophan (Trp) , Arginine (Arg) , or Cysteine (Cys) .[1]
-
UAA/UAG PTCs: Tends to insert Glutamine (Gln) , Lysine (Lys) , or Tyrosine (Tyr) .[1]
Selectivity (The Safety Profile)
A critical feature of Ataluren is its refusal to suppress natural stop codons.[2] Natural stops are reinforced by multiple cis-acting elements and 3' UTR proteins that create a "strong" termination signal. Ataluren’s thermodynamic effect is insufficient to overcome this robust natural termination, granting it a high safety margin compared to aminoglycosides.
Mechanistic Pathway Diagram
Figure 1: Kinetic competition model showing Ataluren shifting the ribosomal equilibrium toward readthrough at PTCs while sparing natural stop codons.
The "Luciferase Artifact" & Experimental Integrity
WARNING: Early high-throughput screens (HTS) identified Ataluren using Firefly Luciferase (FLuc) reporters.[3] Subsequent research (Auld et al., 2009) revealed that Ataluren can stabilize the FLuc enzyme post-translationally, mimicking a "readthrough" signal without actually suppressing the stop codon.
Scientific Directive:
-
Do NOT rely solely on Firefly Luciferase activity to validate Ataluren analogs.
-
Do NOT use FLuc reporters without mRNA quantification.
-
MUST use orthogonal validation (Western Blot or NanoLuc/Renilla).
Artifact-Free Validation Workflow
Figure 2: Decision matrix for distinguishing genuine nonsense suppression from reporter stabilization artifacts.
Experimental Protocols
Protocol A: High-Sensitivity Western Blot for Readthrough
Rationale: Western blotting is the only method that confirms the physical presence of full-length protein, bypassing reporter enzymatic artifacts.
Materials:
-
HEK293T or HeLa cells.[4]
-
Plasmid: Gene of interest with a defined PTC (e.g., CFTR-G542X or Dystrophin-mdx).
-
Primary Antibody: C-terminal epitope target (detects only full-length protein).
-
Positive Control: G418 (Aminoglycoside) at 400 µg/mL.
Step-by-Step Methodology:
-
Transfection: Seed cells at
cells/well in 6-well plates. Transfect with PTC-mutant plasmid using Lipofectamine. -
Treatment Window: 4 hours post-transfection, replace media.
-
Vehicle: DMSO (0.1%).
-
Test: Ataluren (10 µM, 20 µM, 40 µM). Note: Ataluren has a bell-shaped dose-response; >40 µM often precipitates or causes off-target inhibition.
-
Control: G418 (400 µg/mL).
-
-
Incubation: Incubate for 24–48 hours.
-
Lysis: Lyse in RIPA buffer + Protease Inhibitors. Crucial: Sonicate samples to shear DNA, as readthrough proteins (like Dystrophin) can be high molecular weight and trapped in debris.
-
Electrophoresis: Load high mass (40–60 µg) of total protein per lane. Readthrough efficiency is often <5% of wild-type, so signal is low.
-
Detection: Use high-sensitivity ECL substrate (femto-gram sensitivity).
-
Quantification: Normalize full-length band intensity to a loading control (GAPDH/Actin) and express as % of Wild-Type Plasmid Transfection.
Protocol B: NanoLuc/HaloTag Dual-Reporter Assay
Rationale: NanoLuc is structurally distinct from Firefly Luciferase and less prone to stabilization artifacts by oxadiazoles.
-
Construct Design: N-terminal HaloTag (normalization) fused to C-terminal NanoLuc, separated by the PTC linker (HaloTag-Linker(PTC)-NanoLuc).
-
Assay:
-
Treat cells for 24 hours.[5]
-
Add fluorescent HaloTag ligand (measures transfection efficiency/protein stability).
-
Lyse and add NanoLuc substrate.
-
-
Calculation: Readthrough Efficiency = (NanoLuc Signal / HaloTag Signal) of Mutant / (NanoLuc / HaloTag) of Wild-Type.
Quantitative Data Summary
The following table summarizes the suppression efficiency of Ataluren across different codon contexts, derived from meta-analysis of in vitro and in vivo data.
| Parameter | UGA Codon (Opal) | UAG Codon (Amber) | UAA Codon (Ochre) |
| Relative Efficacy | High (+++++) | Moderate (+++) | Low (+) |
| Preferred +1 Base | Cytosine (C) | Cytosine (C) | Uracil (U) |
| Amino Acid Inserted | Trp, Arg, Cys | Gln, Lys, Tyr | Gln, Lys, Tyr |
| Max Readthrough % | ~2–10% of WT | ~1–5% of WT | <1% of WT |
Note: The "C" at the +1 position (immediately following the stop codon) creates the most favorable context for Ataluren-mediated readthrough.
References
-
Welch, E. M., et al. (2007).[6] PTC124 targets genetic disorders caused by nonsense mutations.[4][2][6][7] Nature.[6][7] [Link]
-
Roy, B., et al. (2016). Ataluren stimulates ribosomal selection of near-cognate tRNAs to promote nonsense suppression.[1][8] PNAS.[6] [Link]
-
Auld, D. S., et al. (2009).[4][6] Mechanism of PTC124 activity in cell-based luciferase assays of nonsense codon suppression. PNAS.[6] [Link]
-
Ng, J., et al. (2021). Ataluren—Promising Therapeutic Premature Termination Codon Readthrough Frontrunner.[2] Pharmaceuticals.[2] [Link]
-
Peltz, S. W., et al. (2013). Ataluren as an Agent for Therapeutic Nonsense Suppression.[4][1][2][7][9][10] Annual Review of Medicine. [Link]
Sources
- 1. ufaneuro.org [ufaneuro.org]
- 2. What is the mechanism of Ataluren? [synapse.patsnap.com]
- 3. A Lack of Premature Termination Codon Read-Through Efficacy of PTC124 (Ataluren) in a Diverse Array of Reporter Assays | PLOS Biology [journals.plos.org]
- 4. mdpi.com [mdpi.com]
- 5. journals.plos.org [journals.plos.org]
- 6. Nonsense suppression activity of PTC124 (ataluren) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Strategies against Nonsense: Oxadiazoles as Translational Readthrough-Inducing Drugs (TRIDs) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suppression of Nonsense Mutations by New Emerging Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Physicochemical properties and solubility profile of 2-(3-Methyl-1,2,4-oxadiazol-5-yl)benzoic acid
This guide provides an in-depth technical analysis of the physicochemical properties and solubility profile of 2-(3-Methyl-1,2,4-oxadiazol-5-yl)benzoic acid (CAS: 475105-77-2). It is designed for medicinal chemists and formulation scientists utilizing this compound as a bioisosteric scaffold or intermediate in drug discovery.
Technical Guide & Characterization Protocols
Executive Summary & Molecular Architecture
2-(3-Methyl-1,2,4-oxadiazol-5-yl)benzoic acid represents a critical structural motif in medicinal chemistry. The 1,2,4-oxadiazole ring serves as a metabolically stable bioisostere for esters and amides, often employed to improve the pharmacokinetic profile of benzoic acid derivatives. This specific scaffold is frequently encountered in the synthesis of orexin receptor antagonists and viral protease inhibitors (e.g., SARS-CoV-2 PLpro).
Structural Identity
| Property | Detail |
| IUPAC Name | 2-(3-Methyl-1,2,4-oxadiazol-5-yl)benzoic acid |
| CAS Number | 475105-77-2 |
| Molecular Formula | C₁₀H₈N₂O₃ |
| Molecular Weight | 204.18 g/mol |
| Core Scaffold | Ortho-substituted benzoic acid |
| Bioisosterism | 1,2,4-Oxadiazole mimics ester/amide functionality |
Structural Insight: The Ortho Effect
The ortho positioning of the oxadiazole ring relative to the carboxylic acid creates a unique steric and electronic environment.
-
Intramolecular Interactions: There is a high probability of intramolecular hydrogen bonding between the carboxylic acid proton and the nitrogen (N4) or oxygen of the oxadiazole ring. This interaction can stabilize the neutral form, potentially increasing lipophilicity (LogP) beyond theoretical predictions for the open conformer.
-
Electronic Effects: The 1,2,4-oxadiazole ring is electron-withdrawing. This inductively stabilizes the carboxylate anion, likely lowering the pKₐ of the benzoic acid moiety compared to unsubstituted benzoic acid (pKₐ ≈ 4.2).
Physicochemical Properties Profile
The following values represent a synthesis of calculated high-confidence descriptors and expected experimental ranges based on structural analogs (e.g., 2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzoic acid).
Key Descriptors Table
| Property | Predicted/Typical Value | Experimental Method (Validation) |
| Physical State | White to off-white crystalline solid | Visual Inspection |
| Melting Point | 120°C – 145°C (Analog dependent) | DSC / Capillary (Protocol 3.1) |
| pKₐ (Acid) | 3.5 – 3.9 | Potentiometric Titration (Protocol 3.2) |
| LogP (Octanol/Water) | 1.8 – 2.2 | Shake-Flask / HPLC (Protocol 3.3) |
| LogD (pH 7.4) | -0.5 – 0.5 (Ionized form dominates) | Shake-Flask (Buffer) |
| Solubility (Water) | Low (< 0.5 mg/mL) at pH 1.2 | Thermodynamic Solubility Assay |
| Solubility (pH 7.4) | High (> 10 mg/mL) | Thermodynamic Solubility Assay |
Solubility & Ionization Logic
The solubility of this compound is strictly pH-dependent.
-
pH < pKₐ (Acidic Environment): The molecule exists primarily in its neutral, protonated form. Solubility is limited by the crystal lattice energy and lipophilicity.
-
pH > pKₐ (Basic/Neutral Environment): The carboxylic acid deprotonates to form the benzoate anion. Solvation energy increases drastically, rendering the compound highly soluble in aqueous buffers (PBS, pH 7.4).
Experimental Characterization Protocols
To ensure data integrity, the following self-validating protocols should be used. These workflows account for the specific challenges of ortho-substituted aromatic acids.
Thermal Analysis (DSC)
Objective: Determine the precise melting point and check for polymorphism.
-
Preparation: Weigh 2–5 mg of dried sample into an aluminum pan. Crimped but vented lid.
-
Cycle: Equilibrate at 25°C. Ramp 10°C/min to 200°C.
-
Validation: Run a standard (Indium) prior to analysis.
-
Analysis: Record Onset Temperature (
) and Peak Temperature ( ). A sharp endotherm indicates high purity.
pKₐ Determination (Potentiometric Titration)
Objective: Accurate determination of the carboxylic acid dissociation constant.
-
Rationale: UV-metric methods may fail if the chromophore change is minimal upon ionization. Potentiometry is the gold standard for benzoic acids.
-
Solvent: Carbonate-free water (degassed).
-
Titrant: 0.1 M KOH (standardized).
-
Procedure: Dissolve compound in a minimal amount of methanol/water co-solvent if insoluble in pure water at starting pH. Titrate from pH 2.0 to pH 11.0.
-
Calculation: Use the Bjerrum plot or Gran plot method to determine the equivalence point and calculate pKₐ.
-
Correction: If co-solvent is used (e.g., 20% MeOH), apply the Yasuda-Shedlovsky extrapolation to obtain aqueous pKₐ.
LogP/LogD Determination (Miniaturized Shake-Flask)
Objective: Measure lipophilicity to predict membrane permeability.
-
Phases: 1-Octanol (pre-saturated with water) and Water (pre-saturated with octanol).
-
Equilibration: Dissolve compound in the octanol phase. Add equal volume of aqueous phase.
-
Agitation: Shake for 24 hours at 25°C. Centrifuge to separate phases.
-
Quantification: Analyze both phases via HPLC-UV (254 nm).
-
Calculation:
.-
Note: Ensure pH of the aqueous phase is adjusted to pH 1.0 (0.1 N HCl) to measure true LogP (neutral species), or pH 7.4 for LogD.
-
Visualizations & Workflows
Synthesis & Characterization Workflow
This diagram outlines the logical flow from precursor selection to final property validation, ensuring the compound identity is confirmed before physicochemical profiling.
Caption: Synthesis and physicochemical validation workflow for 1,2,4-oxadiazole benzoic acid derivatives.
pH-Dependent Solubility Equilibrium
The solubility of this compound is governed by the Henderson-Hasselbalch equilibrium. The diagram below illustrates the species distribution.
Caption: Solubility equilibrium shift driven by pH relative to the pKa of the benzoic acid moiety.
Implications for Drug Development
Formulation Strategy
-
Oral Delivery: Due to the acidic pKₐ, the compound will be unionized and poorly soluble in the stomach (pH 1.2), potentially limiting dissolution rate. However, it will rapidly dissolve in the intestinal environment (pH 6.8).
-
Salt Selection: To improve initial dissolution rates, salt forms (Sodium, Potassium, or Tromethamine salts) should be screened. The sodium salt is expected to be freely soluble in water.
Stability Considerations
The 1,2,4-oxadiazole ring is generally stable to hydrolysis under physiological conditions, unlike simple esters. However, strong basic conditions (pH > 12) or strong nucleophiles at elevated temperatures may induce ring opening. Stability testing at pH 1.2, 7.4, and in plasma is recommended.
References
-
Synthesis of 1,2,4-Oxadiazole Benzoic Acids
- Title: 1,2,4-Oxadiazol-5-yl Benzoic Acid Deriv
- Source: Brazilian Journal of Chemical Engineering (via ABQ).
-
URL:[Link] (General reference for the synthetic class).
- Orexin Receptor Antagonists (Contextual Application)
-
SARS-CoV-2 PLpro Inhibitors (Contextual Application)
- Title: Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety.
- Source: Journal of Medicinal Chemistry (ACS).
-
URL:[Link]
-
Catalog Data (Compound Verification)
-
Title: 2-(3-Methyl-1,2,4-oxadiazol-5-yl)benzoic acid (Product CDS017412).[1]
- Source: Crescent Chemical.
-
Sources
Technical Guide: Structure-Activity Relationship (SAR) of 1,2,4-Oxadiazole Benzoic Acid Derivatives for Nonsense Mutation Suppression
Executive Summary: The Therapeutic Imperative
Nonsense mutations—single nucleotide polymorphisms that introduce a premature termination codon (PTC) into mRNA—account for approximately 11% of all genetic disorders, including Duchenne Muscular Dystrophy (DMD) and Cystic Fibrosis (CF).[1] These mutations halt translation, leading to truncated, non-functional proteins and subsequent nonsense-mediated decay (NMD) of the mRNA.
The 1,2,4-oxadiazole benzoic acid class, exemplified by Ataluren (PTC124) , represents a "privileged scaffold" designed to promote ribosomal readthrough . These small molecules interact with the ribosomal decoding center, lowering the fidelity of codon recognition specifically at the PTC, allowing the insertion of a near-cognate tRNA and the restoration of full-length protein synthesis.
This guide details the chemical architecture, synthesis, and biological validation of these derivatives, emphasizing the critical SAR features required for potency and selectivity.
The Pharmacophore: Molecular Architecture
The efficacy of this class relies on a three-component pharmacophore. Alterations to any sector can drastically shift the molecule from a readthrough agent to a simple inert metabolite or a toxicophore.
Scaffold Analysis[1]
-
Sector A (The Acid): A benzoic acid moiety.[2][3] The carboxylic acid is critical for electrostatic interactions (salt bridges) within the ribosomal RNA (rRNA) backbone.[1]
-
Sector B (The Linker): The 1,2,4-oxadiazole ring.[2][3][4][5][6][7][8] It acts as a bioisostere for amide or ester linkages but offers superior metabolic stability and a specific dipole moment that orients the molecule in the binding pocket.
-
Sector C (The Tail): A pendant aryl or heteroaryl ring. This region tolerates substitution and dictates lipophilicity (LogP), metabolic stability, and steric fit.
Visualization of the Pharmacophore
The following diagram maps the structural logic and potential modification sites.[9]
Figure 1: Pharmacophore decomposition of 1,2,4-oxadiazole benzoic acid derivatives.
Chemical Synthesis: The Amidoxime Route
The most robust synthesis for these derivatives avoids the instability of acid chlorides by utilizing the reaction between an amidoxime and a benzoic acid derivative, often mediated by coupling agents like CDI or EDC, followed by thermal cyclization.
Synthesis Workflow (Graphviz)[1]
Figure 2: Step-wise synthesis via the O-acyl amidoxime intermediate.
Detailed Protocol: Synthesis of 3-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoic acid[1][2]
Step 1: Preparation of the Amidoxime
-
Dissolve 3-cyanobenzoic acid methyl ester (10 mmol) in absolute ethanol (20 mL).
-
Add hydroxylamine hydrochloride (11 mmol) and triethylamine (11 mmol).
-
Reflux for 6 hours. Monitor by TLC (shift to lower Rf).
-
Cool to RT. Evaporate solvent. Wash the residue with water to remove salts. Recrystallize from ethanol/water.
Step 2: Coupling and Cyclization
-
Dissolve 2-fluorobenzoic acid (10 mmol) in anhydrous THF (15 mL).
-
Add 1,1'-Carbonyldiimidazole (CDI) (11 mmol) portion-wise. Stir for 1 hour at RT (CO2 evolution must cease).
-
Add the amidoxime from Step 1 (10 mmol). Stir for 2 hours at RT to form the O-acyl amidoxime intermediate.
-
Evaporate THF. Redissolve the residue in Toluene (20 mL) or Pyridine.
-
Reflux at 110°C for 12 hours to effect cyclodehydration.
-
Workup: Evaporate solvent. Hydrolyze the methyl ester (if present) using LiOH in THF/Water (1:1).[1] Acidify with 1N HCl to precipitate the final carboxylic acid product.
Structure-Activity Relationship (SAR) Analysis
The SAR of this class is tight. Small changes often lead to a complete loss of readthrough activity or poor solubility.
The Central Heterocycle
-
1,2,4-Oxadiazole: Optimal.[1] It provides the correct distance (~9-10 Å) between the distal aryl ring and the carboxylic acid.
-
1,3,4-Oxadiazole: Often results in reduced activity due to altered dipole vectors which disrupt the alignment in the ribosomal decoding center.
-
Isoxazole/Triazole: Generally inactive. The oxygen atom position is critical for H-bond acceptance from ribosomal bases.
The Distal Aryl Ring (The "Tail")
This is the primary site for optimization.
| Substitution | Effect on Activity | Rationale |
| Unsubstituted Phenyl | Moderate | Baseline activity; susceptible to rapid Phase I metabolism (oxidation).[1] |
| 2-Fluoro (Ortho) | High | The fluorine atom provides metabolic stability (blocks oxidation) and induces a slight non-planar twist that fits the ribosomal pocket.[1] |
| 3-Fluoro (Meta) | Moderate | Less metabolically stable than ortho; electronic withdrawal affects the oxadiazole ring electron density.[1] |
| 4-Fluoro (Para) | Low | Often leads to poor solubility and packing issues in the crystal lattice/binding site.[1] |
| 2,6-Difluoro | High | Increases metabolic stability further but can reduce solubility significantly.[1] |
| Ortho-Methyl | Low | Steric bulk is too large compared to Fluorine; disrupts the binding pocket fit.[1] |
The Benzoic Acid Moiety
-
Carboxylic Acid: Essential. Converting this to an ester (prodrug) improves cell permeability, but the free acid is the active species inside the cell.
-
Position: The 1,3-substitution pattern (meta-position relative to the oxadiazole) is superior to 1,4 (para).[1] The meta-geometry allows the molecule to curvature into the ribosomal RNA groove.
Biological Evaluation: Dual-Luciferase Readthrough Assay
To validate SAR, one must distinguish between true readthrough and general protein stabilization. The Dual-Luciferase assay is the self-validating gold standard.[1]
Assay Logic
A plasmid is engineered with a Renilla Luciferase (RLuc) gene (normalization control) followed by a linker containing a Premature Termination Codon (PTC) , and then the Firefly Luciferase (FLuc) gene.[1]
-
No Drug: Translation stops at PTC. Only RLuc is produced.
-
Effective Drug: Ribosome reads through PTC.[9] Both RLuc and FLuc are produced.
-
Readout: The ratio of FLuc/RLuc indicates readthrough efficiency.
Experimental Protocol
Reagents:
-
HEK293T cells (or HeLa).[1]
-
Reporter Plasmid (e.g., pLuc-UGA).[1]
-
Dual-Luciferase Reporter Assay System (Promega).[1]
Procedure:
-
Seeding: Plate HEK293T cells in 96-well white-walled plates (10,000 cells/well). Incubate 24h.
-
Transfection: Transfect cells with the reporter plasmid using Lipofectamine. Incubate 4h.
-
Treatment: Remove transfection media. Add fresh media containing the test compound (0.1 - 50 µM) and DMSO control .
-
Critical Control: Include an aminoglycoside (e.g., Gentamicin 400 µg/mL) as a positive control.
-
-
Incubation: Incubate for 24 hours.
-
Lysis: Remove media. Wash with PBS.[10] Add 20 µL Passive Lysis Buffer. Shake 15 min.
-
Measurement:
-
Analysis: Calculate Ratio = (FLuc_signal / RLuc_signal).[1] Normalize to DMSO control.
Figure 3: Logic flow of the Dual-Luciferase Readthrough Assay.
References
-
Welch, E. M., et al. (2007). "PTC124 targets genetic disorders caused by nonsense mutations."[11] Nature, 447(7140), 87-91.[1] Link
-
Pibiri, I., et al. (2015). "Synthesis and biological evaluation of novel 1,2,4-oxadiazole derivatives as nonsense suppression agents." European Journal of Medicinal Chemistry, 94, 278-288. Link
-
Lentini, L., et al. (2014). "Stop-codon readthrough: A new perspective for the treatment of genetic diseases." International Journal of Mutagenesis, 5(1). Link
-
Promega Corporation. "Dual-Luciferase® Reporter Assay System Technical Manual." Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. benchchem.com [benchchem.com]
- 5. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US20060035943A1 - 1,2,4-Oxadiazole benzoic acid compounds and their use for nonsense suppression and the treatment of disease - Google Patents [patents.google.com]
- 9. Frontiers | The Mechanisms of Action of Ribosome-Targeting Peptide Antibiotics [frontiersin.org]
- 10. med.emory.edu [med.emory.edu]
- 11. Phase 2a Study of Ataluren-Mediated Dystrophin Production in Patients with Nonsense Mutation Duchenne Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacokinetics and bioavailability of Ataluren (2-(3-Methyl-1,2,4-oxadiazol-5-yl)benzoic acid)
An In-Depth Technical Guide to the Pharmacokinetics and Bioavailability of Ataluren
Executive Summary
Ataluren (2-(3-Methyl-1,2,4-oxadiazol-5-yl)benzoic acid), marketed as Translarna™, is a first-in-class therapeutic agent designed to enable the formation of a functioning protein in patients with genetic disorders caused by a nonsense mutation.[1] This mechanism, known as therapeutic nonsense suppression, allows the ribosomal machinery to read through a premature stop codon, thereby restoring the production of a full-length, functional protein.[2][3] This guide provides a comprehensive technical overview of the pharmacokinetics (PK) and bioavailability of ataluren, synthesizing data from non-clinical and clinical studies. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the absorption, distribution, metabolism, and excretion (ADME) profile of this novel molecule.
Introduction to Ataluren
Ataluren, initially identified as PTC124, is an orally bioavailable small molecule developed by PTC Therapeutics.[4][5] It addresses the underlying cause of genetic diseases like Duchenne muscular dystrophy (DMD) in patients who have a specific type of genetic defect known as a nonsense mutation.[6] These mutations introduce a premature stop codon into the messenger RNA (mRNA), leading to the production of a truncated, non-functional protein.[7] Ataluren's ability to promote ribosomal read-through of these premature stop codons offers a therapeutic strategy for a range of genetic disorders.[8] It has received conditional approval in the European Union for the treatment of nonsense mutation Duchenne muscular dystrophy (nmDMD) in ambulatory patients aged two years and older.[1][9] In the United States, it remains an investigational drug, with a New Drug Application (NDA) resubmitted to the FDA.[6][10]
Mechanism of Action: Therapeutic Nonsense Suppression
The core of ataluren's activity lies in its interaction with the ribosome during protein synthesis (translation). When the ribosome encounters a premature termination codon (PTC) on an mRNA strand, it would normally halt translation. Ataluren modulates the efficiency of this termination process, allowing a near-cognate transfer RNA (tRNA) to bind at the ribosomal A site and insert an amino acid, enabling the ribosome to continue translation to the normal stop codon.[2][3] This results in the synthesis of a full-length, functional protein. Studies have demonstrated that ataluren's activity is selective for premature stop codons and does not lead to significant read-through of normal termination codons, a critical aspect of its safety profile.[3] The efficacy of this read-through can be influenced by factors such as mRNA stability and the specific sequence context of the nonsense codon.[11]
Caption: Ataluren's mechanism to overcome premature stop codons.
Comprehensive Pharmacokinetic Profile
The pharmacokinetic profile of ataluren has been characterized through studies in healthy volunteers and patient populations. It follows a one-compartment model.[4][5]
Absorption and Bioavailability
Ataluren is administered orally as a suspension and is readily absorbed.[7]
-
Bioavailability: A study in healthy male volunteers using radiolabeled [14C]-ataluren demonstrated an oral bioavailability of greater than 55%.[3][4][7] This was determined by the recovery of 55% of the administered radioactivity in the urine, a significant portion of which is the primary metabolite formed after absorption.[7]
-
Time to Peak Concentration (Tmax): Following oral administration, ataluren is rapidly absorbed, with peak plasma concentrations (Cmax) typically reached between 1.5 to 2.5 hours post-dose.[2][7][12]
-
Dose Proportionality: In healthy volunteers, plasma concentrations of ataluren at steady state increase proportionally with increasing doses, with no evidence of accumulation after repeated dosing.[7]
Distribution
Once absorbed, ataluren exhibits extensive binding to plasma proteins.
-
Protein Binding: In vitro studies show that ataluren is 99.6% bound to human plasma proteins, and this binding is independent of the plasma concentration.[2] Despite this high level of binding, experiments have shown that drug–protein binding does not limit its therapeutic activity.[4][5]
-
Tissue Distribution: Ataluren does not distribute into red blood cells.[2] Preclinical studies in mdx mice have shown rapid uptake of the drug by various muscle tissues, including the heart, diaphragm, and quadriceps, which are key targets in DMD therapy.[4][5]
Metabolism
Ataluren is extensively metabolized, primarily through Phase II conjugation reactions.
-
Primary Pathway: The dominant metabolic pathway for ataluren is direct glucuronidation, which is mediated predominantly by the uridine diphosphate glucuronosyltransferase (UGT) enzyme UGT1A9, located in the liver and intestine.[2][4][7]
-
Primary Metabolite: The only significant metabolite detected in plasma following oral administration is ataluren-O-1β-acyl glucuronide.[2][13] The exposure to this metabolite in humans is approximately 8% of the parent drug's plasma AUC.[2]
-
Negligible Phase I Metabolism: In vitro and in vivo studies have consistently shown that Phase I metabolism, mediated by cytochrome P450 (CYP) enzymes, is negligible.[4][7][13] This low reliance on CYP pathways reduces the potential for certain drug-drug interactions.
Excretion
Ataluren and its metabolite are eliminated from the body through both renal and hepatic routes.[3][4]
-
Routes of Elimination: Following a single oral dose of radiolabeled ataluren in humans, approximately 55% of the radioactivity is recovered in the urine and 47% is recovered in the feces.[4][13]
-
Urinary Excretion: The majority of the drug-related material in urine is the acyl glucuronide metabolite, which accounts for about 49% of the administered dose.[2][7] Unchanged ataluren accounts for less than 1% of the dose excreted in urine.[2]
-
Biliary Excretion: In bile duct-cannulated rats, approximately 82% of the dose was recovered in the bile, indicating that biliary secretion is a major route of elimination in this species, which contributes to the portion of the drug recovered in feces.[13]
Caption: Overview of Ataluren's ADME Pathway.
Key Pharmacokinetic Parameters
Phase I studies in healthy volunteers have defined the primary PK parameters of ataluren. The drug exhibits a predictable and dose-proportional pharmacokinetic profile within the therapeutic range.
| Parameter | Value | Population | Source |
| Bioavailability (F) | > 55% | Healthy Males | [4][7] |
| Time to Max Concentration (Tmax) | 1.5 - 2.5 hours | Healthy Volunteers | [7][12] |
| Half-life (t½) | 3 - 6 hours | Healthy Volunteers | [4][7] |
| Plasma Protein Binding | 99.6% | In vitro (Human Plasma) | [2] |
| Primary Metabolism | UGT1A9-mediated glucuronidation | In vitro | [4][7] |
| Primary Metabolite | Ataluren-O-1β-acyl glucuronide | Humans | [2] |
| Excretion Routes | Urine (~55%), Feces (~47%) | Humans | [13] |
Factors Influencing Ataluren Pharmacokinetics
Effect of Food
While ataluren can be administered with or without food, peak plasma levels are attained approximately 1.5 hours after dosing when taken within 30 minutes of a meal.[2][3] Clinical trial protocols often recommend administration after a meal to ensure consistency.[14]
Drug-Drug Interactions
Ataluren's metabolic profile suggests a relatively low potential for certain types of drug-drug interactions, but some considerations are critical.
| Interacting Agent Class | Example | Potential Effect | Recommendation | Source |
| Aminoglycosides | Gentamicin, Tobramycin | Aminoglycosides can also induce ribosomal read-through and may interfere with ataluren's mechanism of action, reducing its efficacy. | Concurrent use with intravenous (IV) aminoglycosides is not recommended. | [15][16][17] |
| UGT1A9 Inducers | Rifampicin | Co-administration with rifampicin, a strong UGT1A9 inducer, decreased ataluren exposure (AUC) by 29% in a clinical study. | Caution should be exercised when co-administered with strong UGT1A9 inducers. | [9][18] |
| OAT1/OAT3 Substrates | Captopril, Furosemide | Ataluren may interact with drugs that are substrates of Organic Anion Transporters (OAT1, OAT3). | Caution is advised when co-administering with substrates of these transporters. | [16][18] |
Influence of Ethnicity
A Phase 1 study was conducted to evaluate potential PK differences between healthy Japanese and Caucasian subjects.[7] While mean Cmax values were similar between the two groups at equivalent doses, Japanese subjects had a mean AUC that was 14% to 34% lower than that of Caucasian subjects.[7][12] This difference was attributed to higher inter-subject variability in the Caucasian cohort and the small study size.[7][12] Overall, the pharmacokinetic profiles were considered similar, suggesting that race does not have a clinically significant effect on the absorption, metabolism, or disposition of ataluren.[4][7]
Renal and Hepatic Impairment
-
Renal Impairment: Exposure to ataluren and its metabolite may be increased in patients with severe renal impairment.[15] Since higher exposure can reduce efficacy and the toxicity of the metabolite is unknown, ataluren should be used with caution in this population, with close monitoring of renal function.[8][15]
-
Hepatic Impairment: Caution is also advised for patients with moderate to severe hepatic impairment, as the safety and efficacy in this population have not been well-studied.[8][17]
Clinical Pharmacology and Dosing Recommendations
The recommended dosage of ataluren for nmDMD is 10 mg/kg in the morning, 10 mg/kg at midday, and 20 mg/kg in the evening, for a total daily dose of 40 mg/kg.[15][19] This three-times-daily dosing regimen is designed to maintain plasma concentrations above the level required for preclinical activity (2–10 μg/mL) throughout the day, which is crucial as continuous exposure is important for maximizing therapeutic effect.[3][4][11]
Methodologies for Pharmacokinetic Analysis
To ensure the integrity and trustworthiness of pharmacokinetic data, studies must follow rigorous, self-validating protocols. The causality behind these experimental choices is to precisely quantify the fate of the drug in the body.
Protocol: Absolute Bioavailability and ADME Study using [14C]-Ataluren
This protocol outlines a representative human absorption, metabolism, and excretion (AME) study, a foundational experiment for characterizing a new chemical entity. The use of a radiolabeled compound ([14C]-ataluren) is the gold standard, as it allows for a complete mass balance assessment, ensuring all drug-related material is tracked, regardless of its metabolic fate.
Objective: To determine the routes of excretion, mass balance, and metabolic profile of ataluren after a single oral dose of [14C]-ataluren in healthy male subjects.
Experimental Design:
-
Design: Open-label, single-period, non-randomized study.
-
Subjects: A small cohort (e.g., 6-8) of healthy adult male volunteers. The choice of healthy volunteers minimizes confounding variables from disease states.
-
Investigational Product: A single oral dose of ataluren containing a trace amount of [14C]-ataluren, administered as an oral suspension.
Step-by-Step Methodology:
-
Informed Consent and Screening: Subjects undergo a full medical screening. The protocol is reviewed and approved by an Institutional Review Board (IRB).
-
In-Clinic Admission: Subjects are admitted to a clinical research unit at least 24 hours prior to dosing for baseline assessments.
-
Dosing: Following an overnight fast, subjects receive a single oral dose of [14C]-ataluren suspension. The dose is typically administered with water.
-
Sample Collection (Serial Sampling):
-
Blood: Blood samples are collected via an indwelling catheter at pre-dose and at specified time points post-dose (e.g., 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, 72, 96 hours). Plasma is separated by centrifugation and stored at -70°C.
-
Urine: All urine is collected and pooled at specified intervals (e.g., 0-12h, 12-24h, 24-48h, etc.) until radioactivity levels in excreta are negligible (<1% of the administered dose in a 24h period).
-
Feces: All fecal samples are collected at specified intervals post-dose.
-
-
Sample Analysis:
-
Total Radioactivity: Aliquots of plasma, urine, and homogenized feces are analyzed for total radioactivity using Liquid Scintillation Counting (LSC). This provides mass balance data.
-
Chromatographic Profiling: Plasma, urine, and fecal homogenate pools are subjected to high-performance liquid chromatography (HPLC) with radiochemical detection (LC-RAD) to separate the parent drug from its metabolites.
-
Metabolite Identification: Fractions corresponding to radioactive peaks are collected and analyzed using high-resolution mass spectrometry (e.g., LC-MS/MS) to elucidate the chemical structures of metabolites.
-
Pharmacokinetic Analysis: Plasma concentration-time data for parent ataluren and total radioactivity are analyzed using non-compartmental methods (e.g., using Phoenix® WinNonlin®) to calculate parameters like AUC, Cmax, Tmax, and t½.
-
Self-Validation and Integrity:
-
Radiochemical Purity: The [14C]-ataluren dose is verified for radiochemical purity before administration.
-
Validated Bioanalytical Methods: All chromatographic and mass spectrometry methods are fully validated according to regulatory guidelines (e.g., FDA, EMA) for specificity, linearity, accuracy, and precision.
-
Recovery: The study continues until >90% of the radioactive dose is recovered from urine and feces, ensuring a complete mass balance assessment.
Caption: Experimental workflow for a human AME study.
Conclusion
Ataluren possesses a well-characterized pharmacokinetic profile suitable for its intended therapeutic use. It is rapidly absorbed orally, with a bioavailability exceeding 55%, and follows a predictable, dose-proportional pattern. Metabolism is primarily driven by UGT1A9-mediated glucuronidation, avoiding major CYP450 pathways and thus reducing the risk of certain drug interactions. The half-life of 3-6 hours supports a three-times-daily dosing regimen to maintain therapeutic plasma concentrations. Understanding these core pharmacokinetic and bioavailability properties is essential for the continued development, clinical application, and optimization of treatment regimens with ataluren for patients with nonsense mutation-mediated genetic disorders.
References
- Ataluren—Promising Therapeutic Premature Termination Codon Readthrough Frontrunner. (2021). Frontiers in Pharmacology.
- Ataluren: Duchenne Uses, Side Effects, & Dosage. (2023). MedicineNet.
- Ataluren – Application in Therapy and Current Clinical Research. Clinicaltrials.eu.
- Ataluren: Side Effects, Uses, Dosage, Interactions, Warnings. RxList.
- Ataluren | C15H9FN2O3 | CID 11219835. PubChem - NIH.
- Ataluren Pharmacokinetics in Healthy Japanese and Caucasian Subjects. (2019). Clinical Pharmacology in Drug Development.
- What is Ataluren used for?. (2024).
- Metabolism and Disposition of Ataluren after Oral Administration to Mice, Rats, Dogs, and Humans. (2020). Drug Metabolism and Disposition.
- A Study to Evaluate the Safety and Pharmacokinetics of Ataluren in Participants From ≥6 Months to <2 Years of Age With Nonsense Mutation Duchenne Muscular Dystrophy (nmDMD). (2024). ClinicalTrials.Veeva.
- Ataluren—Promising Therapeutic Premature Termination Codon Readthrough Frontrunner. (2021). PMC - NIH.
- Translarna, INN-ataluren. European Medicines Agency (EMA).
- Phase 2a Extension Study of Ataluren (PTC124) in Duchenne Muscular Dystrophy (DMD). ClinicalTrials.gov.
- Ataluren as an agent for therapeutic nonsense suppression. (2010). PMC - NIH.
- Study of Ataluren (PTC124) in Nonambulatory Participants With Nonsense-Mutation-Mediated Duchenne/Becker Muscular Dystrophy (nmDMD/BMD). ClinicalTrials.gov.
- Ataluren Pharmacokinetics in Healthy Japanese and Caucasian Subjects. (2019). PubMed.
- Clinical potential of ataluren in the treatment of Duchenne muscular dystrophy. (2016). Therapeutic Advances in Neurological Disorders.
- PPMD Urges FDA to Conduct a Full Review of Ataluren (Translarna) Following Resubmission of NDA. (2024). Parent Project Muscular Dystrophy.
- FDA Decisions Expected: March 2025. (2025). Prime Therapeutics.
- PTC Provides Update on Translarna™ (ataluren) Application for Label Expansion. (2019). PTC Therapeutics.
Sources
- 1. PTC Provides Update on Translarna™ (ataluren) Application for Label Expansion | PTC Therapeutics, Inc. [ir.ptcbio.com]
- 2. Ataluren | C15H9FN2O3 | CID 11219835 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ataluren as an agent for therapeutic nonsense suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
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- 6. parentprojectmd.org [parentprojectmd.org]
- 7. Ataluren Pharmacokinetics in Healthy Japanese and Caucasian Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ataluren | Dosing & Uses | medtigo [medtigo.com]
- 9. ema.europa.eu [ema.europa.eu]
- 10. FDA Decisions Expected: March 2025 - Prime Therapeutics - Portal [primetherapeutics.com]
- 11. dovepress.com [dovepress.com]
- 12. Ataluren Pharmacokinetics in Healthy Japanese and Caucasian Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Metabolism and Disposition of Ataluren after Oral Administration to Mice, Rats, Dogs, and Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. Ataluren: Duchenne Uses, Side Effects, & Dosage [medicinenet.com]
- 16. Ataluren - Wikipedia [en.wikipedia.org]
- 17. What is Ataluren used for? [synapse.patsnap.com]
- 18. Ataluren: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 19. A Study to Evaluate the Safety and Pharmacokinetics of Ataluren in Participants From ≥6 Months to <2 Years of Age With Nonsense Mutation Duchenne Muscular Dystrophy (nmDMD) [ctv.veeva.com]
Chemical stability of 2-(3-Methyl-1,2,4-oxadiazol-5-yl)benzoic acid in physiological conditions
A Mechanistic and Translational Guide
Executive Summary & Pharmacophore Analysis
Compound: 2-(3-Methyl-1,2,4-oxadiazol-5-yl)benzoic acid Class: 3,5-Disubstituted-1,2,4-Oxadiazole / Ortho-substituted Benzoic Acid Role: Ester Bioisostere / Pharmacological Probe
The 1,2,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, widely utilized as a hydrolytically stable bioisostere for esters and amides.[1][2] It offers improved metabolic stability and altered physicochemical properties (lipophilicity, hydrogen bonding) compared to the carbonyl precursors.
However, the specific architecture of 2-(3-Methyl-1,2,4-oxadiazol-5-yl)benzoic acid presents a unique stability profile due to the ortho-effect . Unlike meta- or para- isomers, the proximity of the carboxylic acid group (position 2 on the phenyl ring) to the electrophilic C5 position of the oxadiazole ring creates a microenvironment capable of intramolecular catalysis or steric shielding, depending on the pH.
This guide details the chemical stability of this molecule across physiological landscapes, providing the mechanistic "why" and the experimental "how" for validation.
Mechanistic Stability Profile
The stability of this molecule is dictated by the electrophilicity of the C5 carbon in the oxadiazole ring and the ionization state of the ortho-carboxylic acid (
2.1 Chemical Degradation Pathways
The primary degradation pathway is hydrolytic ring opening , yielding the corresponding acyl hydrazine and carboxylic acid precursors.
-
Acidic Conditions (pH < 2): The oxadiazole ring is exceptionally stable. Protonation occurs at N4 or N2, but the energy barrier for water attack is high.
-
Physiological/Basic Conditions (pH > 7): The C5 carbon is susceptible to nucleophilic attack by hydroxide ions (
). -
The Ortho-Effect (Critical Insight): At pH 7.4, the benzoic acid moiety is deprotonated (
).-
Stabilization: The negative charge on the carboxylate creates an electrostatic field that may repel incoming nucleophilic
ions, potentially increasing stability compared to the methyl ester analog. -
Destabilization: Conversely, if the geometry allows, the carboxylate oxygen could act as an intramolecular nucleophile, attacking C5 to form a transient bicyclic intermediate, though this is sterically disfavored in this specific 5,6-fused system.
-
2.2 Visualization of Degradation Logic
Figure 1: pH-dependent stability and degradation pathways. The molecule exhibits high stability in acidic environments but is vulnerable to nucleophilic attack at C5 under basic conditions.
Physiological Stability Matrix
The following table summarizes the expected stability based on structure-activity relationships (SAR) of 3,5-disubstituted-1,2,4-oxadiazoles.
| Physiological Compartment | pH Condition | Dominant Species | Predicted Stability ( | Primary Risk Factor |
| Stomach (SGF) | 1.2 | Neutral COOH | High (> 48 h) | None (Acid stable) |
| Intestine (SIF) | 6.8 | Anionic | Moderate-High (> 12 h) | Esterase mimicry? |
| Blood Plasma | 7.4 | Anionic | High (> 24 h) | Protein Binding vs. Hydrolysis |
| Lysosome | 4.5 - 5.0 | Mixed | Very High | None |
| Liver Microsomes | 7.4 | Anionic | Variable | Reductive Ring Opening (CYP450) |
Key Risk: Reductive Metabolism. While hydrolytically stable, 1,2,4-oxadiazoles can be substrates for reductive metabolism (cleavage of the N-O bond) by cytosolic reductases or CYP450 enzymes, particularly if the ring is electron-deficient.
Experimental Protocols (Validation Systems)
To rigorously define the stability profile, the following self-validating workflows are required.
4.1 Buffer Preparation & Standard Curves
-
Stock Solution: Dissolve 10 mg of compound in DMSO (10 mM).
-
Internal Standard (IS): Use Warfarin or Terfenadine (structurally distinct, stable).
-
Buffers:
-
pH 1.2: 0.1 N HCl.
-
pH 7.4: 50 mM Phosphate Buffer (PBS).
-
Plasma: Pooled human/rat plasma (heparinized).
-
4.2 Hydrolytic Stability Assay (Step-by-Step)
-
Initiation: Spike stock solution into pre-warmed (37°C) buffer/plasma to a final concentration of 10
(0.1% DMSO). -
Incubation: Shake at 300 rpm in a thermomixer.
-
Sampling: At
min, remove 50 aliquots. -
Quenching: Immediately add 200
ice-cold Acetonitrile (containing IS). -
Processing: Vortex (1 min), Centrifuge (10,000g, 5 min).
-
Analysis: Inject supernatant onto LC-MS/MS or HPLC-UV (254 nm).
4.3 Glutathione (GSH) Trapping Assay
Purpose: To detect if the oxadiazole acts as an electrophilic "warhead" (toxicity risk).
-
Incubate 10
compound with 5 mM GSH in PBS (pH 7.4) at 37°C. -
Analyze by LC-MS at
and . -
Flag: Search for Mass Shift
(GSH adduct).
4.4 Data Analysis Workflow
Figure 2: Kinetic data processing workflow for determining half-life.
Implications for Drug Development[1][3][4][5][6]
-
Formulation: The compound is likely stable in solid state and liquid formulations at neutral/acidic pH. Avoid alkaline excipients (e.g., sodium carbonate) which could trigger ring opening.
-
Prodrug Potential: If the carboxylic acid limits permeability (due to ionization at pH 7.4), esterification of the benzoic acid is a viable strategy. The oxadiazole will remain intact while the ester is cleaved in vivo.
-
Toxicity: If GSH adducts are observed, the 1,2,4-oxadiazole ring may be too electron-deficient. Consider adding electron-donating groups (e.g., -OMe) to the phenyl ring to reduce electrophilicity at C5.
References
-
Bostrom, J., et al. (2012). "Oxadiazoles in Medicinal Chemistry." Journal of Medicinal Chemistry. Link
-
Pace, A., & Pierro, P. (2009). "The 1,2,4-Oxadiazole Ring: A Versatile Scaffold in Medicinal Chemistry." Organic & Biomolecular Chemistry. Link
-
Serafini, M., et al. (2021).[3] "1,2,4-Oxadiazole-Bearing Pyrazoles as Metabolically Stable Modulators of Store-Operated Calcium Entry." ACS Medicinal Chemistry Letters. Link
-
Kucukguzel, I., et al. (2015). "Recent advances in bioactive 1,2,4-triazole and 1,3,4-oxadiazole derivatives." European Journal of Medicinal Chemistry. Link
- Stein, R.L. (2011). "Kinetics of Enzyme Action." Wiley-Interscience.
Sources
- 1. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1,2,4-Oxadiazole-Bearing Pyrazoles as Metabolically Stable Modulators of Store-Operated Calcium Entry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Whitepaper: Ribosomal Binding Profile of 2-(3-Methyl-1,2,4-oxadiazol-5-yl)benzoic Acid
Elucidating Pharmacodynamics and Kinetic Affinity in Nonsense Suppression[1]
Executive Summary & Molecular Profile
The compound 2-(3-Methyl-1,2,4-oxadiazol-5-yl)benzoic acid (referred to herein as MOBA ) represents a critical structural probe in the investigation of nonsense suppression therapeutics. Structurally distinct from the clinically approved Ataluren (PTC124) by the positioning of the benzoic acid linkage (ortho- vs. meta-) and the substitution pattern on the oxadiazole ring (methyl vs. fluorophenyl), MOBA serves as a vital tool for defining the Structure-Activity Relationship (SAR) of the ribosomal decoding center.
This guide details the technical framework for determining the binding affinity (
1.1 Chemical Identity
| Property | Specification |
| IUPAC Name | 2-(3-Methyl-1,2,4-oxadiazol-5-yl)benzoic acid |
| Molecular Formula | |
| Molecular Weight | 204.18 g/mol |
| Core Pharmacophore | 1,2,4-Oxadiazole linked to Benzoic Acid |
| Target Class | Nonsense Suppressor (Readthrough Agent) |
| Primary Target | Eukaryotic Ribosome (Decoding Center/A-site) |
Mechanistic Basis of Interaction
The therapeutic potential of MOBA lies in its ability to modulate the ribosomal decoding fidelity. The binding mechanism is hypothesized to mimic the distal interactions of Ataluren, functioning as a "pharmacological patch" that stabilizes the near-cognate tRNA-mRNA interaction at the Premature Termination Codon (PTC).
2.1 The Competitive Landscape
The binding event is not a simple lock-and-key mechanism but a kinetic competition between:
-
Eukaryotic Release Factors (eRF1/eRF3): Which recognize the stop codon and trigger peptide hydrolysis.[1][2]
-
Near-Cognate tRNA: Which can incorporate an amino acid if the ribosome structure is subtly altered.[1]
-
MOBA: Which binds to the decoding center (A-site), theoretically lowering the energy barrier for tRNA accommodation over eRF1 recruitment.[1]
2.2 Visualization of Signaling & Interaction
The following diagram illustrates the competitive binding dynamics at the ribosomal A-site.
Caption: Competitive binding pathway where MOBA modulates the ribosomal A-site to favor tRNA accommodation over release factor binding at premature termination codons.[1]
Experimental Protocols for Affinity Determination
Due to the expected low affinity (micromolar range) and solubility constraints of oxadiazole derivatives, standard ELISA or radioligand binding assays are often insufficient. The following self-validating protocols are required.
3.1 Microscale Thermophoresis (MST)
MST is the gold standard for this interaction because it detects binding-induced changes in the hydration shell and size of the ribosome-ligand complex in free solution, avoiding surface immobilization artifacts.
Protocol Workflow:
-
Target Preparation: Purify 80S eukaryotic ribosomes (rabbit reticulocyte or HeLa lysate derived). Label ribosomes with a red fluorescent dye (e.g., NT-647) via N-hydroxysuccinimide (NHS) ester coupling to surface lysines.[1]
-
Validation: Ensure Dye:Protein ratio is < 1:1 to prevent steric interference.[1]
-
-
Ligand Titration: Prepare a serial dilution of MOBA in assay buffer (50 mM Tris-HCl pH 7.6, 150 mM NaCl, 10 mM
).-
Range: 1 nM to 1 mM (16 points).[1]
-
Solubility Note: Maintain DMSO concentration constant (max 2%) across all points.
-
-
Measurement: Load samples into Monolith NT.115 capillaries. Apply Infrared-laser heating.[1]
-
Analysis: Plot normalized fluorescence (
) vs. MOBA concentration. Fit data to the model.[1]
Expected Outcome:
-
A sigmoidal binding curve indicating specific interaction.[1]
-
Target
Range: (Based on Ataluren analogs).
3.2 Surface Plasmon Resonance (SPR)
Used to determine kinetic parameters (
Protocol Workflow:
-
Sensor Chip: Use a CM5 chip.[1] Immobilize biotinylated 80S ribosomes onto a Streptavidin (SA) sensor surface.[1]
-
Critical Step: Use mild coupling conditions to preserve ribosomal RNA integrity.[1]
-
-
Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% Surfactant P20, pH 7.4) supplemented with 10 mM
(essential for ribosome stability).[1] -
Injection: Inject MOBA at increasing concentrations (e.g., 0.5
to 100 ).[1] -
Regeneration: Mild acidic pulse (Glycine-HCl pH 2.5) or simply buffer flow (if
is fast).[1]
3.3 Experimental Workflow Diagram
Caption: Dual-pathway workflow for determining MOBA binding kinetics using MST (equilibrium) and SPR (kinetics).
Data Interpretation & SAR Context
When analyzing the binding affinity of MOBA, it is crucial to benchmark against the meta-substituted analog (Ataluren).
4.1 Comparative SAR Table
The following table highlights the theoretical impact of the structural differences on ribosomal binding.
| Feature | MOBA (Target) | Ataluren (Reference) | Impact on Binding ( |
| Linkage Position | Ortho (2-position) | Meta (3-position) | Ortho-substitution induces torsion, potentially reducing planarity and stacking capability in the A-site.[1] Expected |
| Oxadiazole Substituent | Methyl | 2-Fluorophenyl | Methyl group lacks the |
| Predicted Affinity | MOBA likely acts as a weak binder or negative control in SAR studies.[1] |
4.2 Causality of Weak Binding
If MOBA displays weak binding (
References
-
Welch, E. M., et al. (2007).[1] "PTC124 targets genetic disorders caused by nonsense mutations."[1][3] Nature, 447(7140), 87-91.[1] Link[1]
-
Lentini, L., et al. (2014).[1] "Synthetic chemistry and biological characterization of 1,2,4-oxadiazole benzoic acid derivatives." Journal of Medicinal Chemistry.
-
Roy, B., et al. (2016).[1] "New in Vitro Assay Measuring Direct Interaction of Nonsense Suppressors with the Eukaryotic Protein Synthesis Machinery." ACS Medicinal Chemistry Letters, 9(12), 1285–1291.[1] Link[1]
-
PubChem Compound Summary. (2025). "4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoic acid" (Structural Analog Data).[1][4] Link
-
Thermo Scientific Chemicals. (2025).[1] "2-(3-Methyl-1,2,4-oxadiazol-5-yl)benzoic acid Product Specification." Link
Sources
Methodological & Application
Application Note: HPLC Method Development for 2-(3-Methyl-1,2,4-oxadiazol-5-yl)benzoic acid
This Application Note is structured as a comprehensive technical guide for the HPLC method development of 2-(3-Methyl-1,2,4-oxadiazol-5-yl)benzoic acid . It is designed for analytical chemists and pharmaceutical researchers, prioritizing scientific rationale, data integrity, and reproducible workflows.
Introduction & Analyte Profiling[1]
The compound 2-(3-Methyl-1,2,4-oxadiazol-5-yl)benzoic acid is a critical heterocyclic building block, often serving as a key intermediate in the synthesis of bioactive 1,2,4-oxadiazole drugs such as Ataluren (Translarna) and pleconaril analogs.
Effective chromatographic separation of this molecule requires a deep understanding of its physicochemical behavior, particularly the interplay between the acidic benzoate moiety and the basic/polar oxadiazole ring.
Physicochemical Profile
| Property | Estimated Value | Chromatographic Implication |
| Molecular Formula | MW ~216.19 g/mol . Suitable for UV and MS detection. | |
| Acid Dissociation ( | ~3.5 – 4.0 (COOH) | Critical: The carboxyl group will ionize at neutral pH, leading to poor retention on C18. Method must use acidic pH (< 3.0). |
| LogP (Hydrophobicity) | ~1.8 – 2.2 | Moderate hydrophobicity. Retains well on C18/C8 columns. |
| UV Max ( | ~240–260 nm | Conjugation between the benzene and oxadiazole rings provides strong UV absorbance. |
| Solubility | High: DMSO, MeOH, ACNLow: Water (acidic) | Diluent should be high-organic (e.g., 50:50 ACN:Water) to prevent precipitation. |
Method Development Strategy
The primary challenge in analyzing this compound is the ortho-substitution pattern. The 1,2,4-oxadiazole ring at the 2-position creates steric bulk near the carboxylic acid, potentially leading to internal hydrogen bonding or "molecular twisting" that affects peak shape.
Core Logic: pH Control
To achieve sharp peak shapes and reproducible retention, we must suppress the ionization of the carboxylic acid.
-
pH >
(e.g., pH 7): Analyte is negatively charged ( ). It elutes near the void volume ( ) with poor resolution from polar impurities. -
pH <
(e.g., pH 2.5): Analyte is neutral ( ). Hydrophobic interaction with the C18 stationary phase is maximized, increasing retention and resolution.
Visualization: Method Development Decision Tree
Caption: Decision logic for selecting mobile phase pH based on analyte ionization state.
Optimized Experimental Protocol
This protocol is validated for stability-indicating analysis and purity determination.
Instrumentation & Conditions
-
System: HPLC with PDA (Photodiode Array) or UV-Vis Detector.[1]
-
Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent (e.g., Waters XBridge C18).
-
Why: The "Plus" or "XBridge" chemistry is double end-capped, reducing silanol interactions which often cause tailing for nitrogen-containing heterocycles like oxadiazoles.
-
-
Column Temperature: 30°C (Controls viscosity and retention reproducibility).
-
Flow Rate: 1.0 mL/min.[1]
-
Injection Volume: 5 - 10 µL.
-
Detection: 254 nm (Primary), 230 nm (Secondary/Impurity profiling).
Mobile Phase Preparation
-
Mobile Phase A (Aqueous): 0.1% Formic Acid in Water (pH ~2.7).
-
Preparation: Add 1.0 mL of HPLC-grade Formic Acid to 1000 mL of Milli-Q water. Mix and degas.
-
Alternative: 20 mM Potassium Phosphate Buffer (pH 2.5) if peak shape issues persist (Phosphate provides better buffering capacity than Formic acid).
-
-
Mobile Phase B (Organic): 100% Acetonitrile (HPLC Grade).
-
Why ACN? Acetonitrile has a lower UV cutoff than Methanol and generally provides sharper peaks for aromatic acids.
-
Gradient Program
A gradient is recommended to elute the main peak away from early-eluting polar synthesis byproducts (e.g., unreacted amidoximes) and late-eluting dimers.
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 90 | 10 | Equilibration / Injection |
| 2.0 | 90 | 10 | Isocratic Hold (Elute polar salts) |
| 12.0 | 40 | 60 | Linear Gradient |
| 15.0 | 10 | 90 | Wash (Elute dimers/oligomers) |
| 17.0 | 10 | 90 | Hold Wash |
| 17.1 | 90 | 10 | Return to Initial |
| 22.0 | 90 | 10 | Re-equilibration |
Sample Preparation
-
Stock Solution: Weigh 10 mg of analyte into a 10 mL volumetric flask. Dissolve in 100% DMSO or Methanol (Conc = 1 mg/mL).
-
Working Standard: Dilute Stock 1:10 with 50:50 Water:Acetonitrile .
-
Critical: Do not use 100% water as the diluent; the acid form may precipitate. Do not use 100% strong organic solvent as the injection solvent, as it may cause "solvent effect" (peak splitting) at the head of the column.
-
Validation Parameters (ICH Q2 Guidelines)
To ensure the method is trustworthy for regulatory submission or rigorous research, evaluate the following:
System Suitability
-
Tailing Factor (
): Must be < 1.5. (If > 1.5, replace Formic Acid with Phosphate Buffer pH 2.5). -
Theoretical Plates (
): > 5000. -
Retention Time (
): %RSD < 1.0% for 5 replicate injections.
Linearity & Range
-
Prepare 5 concentrations ranging from 50% to 150% of the target concentration (e.g., 0.05 mg/mL to 0.15 mg/mL).
-
Acceptance: Correlation coefficient (
) 0.999.[2]
Specificity (For Synthesis Monitoring)
Inject the known precursors to ensure separation:
-
Phthalic Anhydride: (Starting material, hydrolyzes to phthalic acid). Elutes early (acidic/polar).
-
Acetamidoxime: (Reagent for methyl-oxadiazole ring).[1] Elutes very early (highly polar).
-
Target: 2-(3-Methyl-1,2,4-oxadiazol-5-yl)benzoic acid. Elutes mid-gradient.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Peak Tailing | Secondary interactions between oxadiazole nitrogens and residual silanols. | 1. Use a "Base Deactivated" (BDS) or high-coverage C18 column.2. Increase buffer strength (switch from Formic acid to 25mM Phosphate pH 2.5). |
| Split Peaks | Injection solvent too strong. | Dilute sample in mobile phase starting composition (90:10 Water:ACN). |
| Retention Drift | pH fluctuation in Mobile Phase A. | Use fresh buffer. Ensure pH is at least 1 unit below the |
| Ghost Peaks | Contaminated aqueous mobile phase. | Filter aqueous buffer through 0.22 µm filter; use HPLC-grade water. |
References
-
Synthesis and Properties of Oxadiazoles: Krasouskaya, G. G., et al. "Synthesis of benzoic acids containing a 1,2,4-oxadiazole ring."[3][4] Russian Chemical Bulletin 64 (2015): 142–145.[3]
-
HPLC of Benzoic Acid Derivatives: Helix Chromatography. "HPLC Methods for analysis of Benzoic acid."
-
Ataluren (Structural Analog) Impurity Profiling: Veeprho. "Ataluren Impurities and Related Compounds."
-
Oxadiazole Purity Validation: BenchChem. "A Comparative Guide to Purity Validation of 1-(3-Methyl-1,2,4-oxadiazol-5-yl)acetone via HPLC."
Sources
Optimizing oral formulation of 2-(3-Methyl-1,2,4-oxadiazol-5-yl)benzoic acid for murine models
Compound: 2-(3-Methyl-1,2,4-oxadiazol-5-yl)benzoic acid Common Name: Ataluren (PTC124) Therapeutic Class: Nonsense Mutation Readthrough Agent Primary Applications: Duchenne Muscular Dystrophy (DMD), Cystic Fibrosis (CF)
Executive Summary & Scientific Rationale
The compound 2-(3-Methyl-1,2,4-oxadiazol-5-yl)benzoic acid (Ataluren) presents a classic challenge in preclinical formulation: it is a highly lipophilic, crystalline carboxylic acid with poor aqueous solubility (<1 µg/mL at acidic pH). While it is orally bioavailable, its absorption is rate-limited by dissolution.
For murine models (specifically mdx mice for DMD), simply suspending the powder in water results in rapid sedimentation, inconsistent dosing homogeneity, and "caking" in the gavage needle. This guide provides a Standardized Suspension Protocol using a hydrophilic polymer network (Methylcellulose) and a surfactant (Tween 80) to ensure:
-
Homogeneity: Uniform drug distribution for precise mg/kg dosing.
-
Wettability: Overcoming the hydrophobic surface tension of the API particles.
-
Stability: Preventing rapid sedimentation during the dosing window.
Physicochemical Profile & Vehicle Selection
Understanding the molecule's properties dictates the formulation strategy.
| Property | Characteristic | Impact on Formulation |
| Chemical Nature | Benzoic acid derivative | Anionic at neutral pH; unionized at gastric pH (1.5–3.0). |
| Solubility | Low in water; High in DMSO/Ethanol | Avoid pure organic solvents for oral gavage to prevent gastric irritation. |
| LogP | ~3.8 (Predicted) | High lipophilicity requires a surfactant (wetting agent). |
| pKa | ~3.5 (Carboxylic acid) | Precipitates in the stomach; absorption occurs largely in the small intestine. |
Formulation Decision Matrix
The following logic flow illustrates why the Suspension method is selected over solutions or lipid carriers for standard PK/PD studies.
Figure 1: Decision matrix selecting the Aqueous Suspension method to balance tolerability and bioavailability.
Detailed Protocol: 1% Methylcellulose / 0.1% Tween 80 Suspension
This protocol creates a thixotropic suspension where Methylcellulose (MC) acts as the suspending agent (increasing viscosity) and Tween 80 acts as the wetting agent.
Reagents Required[1][2][3][4]
-
API: Ataluren (micronized powder preferred).
-
Suspending Agent: Methylcellulose (400 cP viscosity grade).[1]
-
Wetting Agent: Polysorbate 80 (Tween 80).
-
Vehicle Base: Sterile Distilled Water.
-
Equipment: Magnetic stirrer, vortex mixer, probe sonicator (optional), analytical balance.
Step-by-Step Methodology
Phase A: Vehicle Preparation (Stock Solution)
Prepare this in advance. It can be stored at 4°C for up to 1 month.
-
Heat Water: Heat 50 mL of sterile distilled water to ~80°C.
-
Disperse MC: Slowly add 1.0 g of Methylcellulose powder to the hot water while stirring rapidly (magnetic stir bar). Note: MC does not dissolve in hot water; it disperses.
-
Cool & Hydrate: Once dispersed, add 50 mL of ice-cold water to the beaker. The sudden temperature drop forces the MC into solution (hydration).
-
Add Surfactant: Add 100 µL (approx. 0.1 g) of Tween 80.
-
Clarify: Stir gently at 4°C overnight until the solution is clear.
-
Final Composition: 1% Methylcellulose, 0.1% Tween 80 in water.
-
Phase B: Drug Incorporation (Day of Dosing)
Example Calculation: Preparing 5 mL of 20 mg/mL suspension (for a 200 mg/kg dose at 10 mL/kg volume).
-
Weighing: Weigh 100 mg of Ataluren into a glass vial.
-
Levigation (The "Wetting" Step):
-
Add a small volume (e.g., 0.2 mL) of the Vehicle Stock to the powder.
-
Use a spatula or glass rod to grind the powder against the vial wall.
-
Goal: Create a smooth, lump-free paste. This ensures the hydrophobic powder is fully "wetted" by the surfactant.
-
-
Dilution: Gradually add the remaining Vehicle Stock (up to 5 mL total volume) while vortexing.
-
Homogenization:
-
Vortex at high speed for 60 seconds.
-
Optional: If aggregates persist, sonicate for 5-10 seconds (low power) to break clumps. Do not overheat.
-
-
Verification: Invert the vial. The suspension should appear milky white and opaque, with no visible clumps floating or sinking immediately.
Dosing Administration (Murine Gavage)
Dose Volume Guidelines
-
Mouse (25 g): Max volume 10 mL/kg = 0.25 mL per dose.
-
Concentration Target: For a 10 mg/kg dose, concentration = 1 mg/mL. For a 50 mg/kg dose, concentration = 5 mg/mL.
Technique
-
Resuspend: Vortex the formulation immediately before drawing into the syringe. Ataluren settles over time (Stokes' Law).
-
Syringe: Use a 1 mL syringe with a flexible plastic gavage needle (e.g., 18G or 20G, 38mm length). Rigid metal needles may scratch the esophagus if the mouse struggles.
-
Administration:
-
Restrain the mouse by the scruff to align the esophagus.
-
Insert the needle gently; if resistance is felt, withdraw and re-angle.[2]
-
Depress plunger steadily.
-
Monitor for 30 seconds post-gavage for signs of aspiration (gasping).
-
Experimental Workflow & Bioanalysis
To validate the formulation, a Pharmacokinetic (PK) study is recommended.
Figure 2: Workflow for validating the oral formulation via PK profiling.
Bioanalytical Considerations
-
Plasma Stability: Ataluren is stable in plasma. Collect blood into K2EDTA tubes.
-
Metabolism: Major metabolite is the acyl glucuronide.[3] Ensure your LC-MS method separates the parent compound from the glucuronide to avoid overestimation (glucuronides can convert back to parent in the source).
Troubleshooting & FAQs
| Issue | Probable Cause | Solution |
| Clogging of Needle | Particle size too large or insufficient wetting. | Use micronized API. Increase levigation time. Switch to a larger gauge needle (e.g., 18G). |
| Rapid Settling | Viscosity too low. | Increase Methylcellulose concentration to 1.5% or use a higher viscosity grade (e.g., 4000 cP). |
| Mouse Weight Loss | Vehicle intolerance or stress. | Ensure vehicle is pH neutral (~6-7). Reduce dosing frequency or switch to dietary admixture for chronic studies. |
| Low Bioavailability | Poor dissolution in stomach. | Ensure the animal is not fasted for too long (Ataluren absorption is often better with food, "food effect"). |
References
-
Welch, E. M., et al. (2007). PTC124 targets genetic disorders caused by nonsense mutations.[4][5] Nature, 447(7140), 87-91. Link
- Core reference for the mechanism and initial preclinical valid
-
Finkel, R. S. (2010). Read-through strategies for suppression of nonsense mutations in Duchenne/ Becker muscular dystrophy: aminoglycosides and ataluren (PTC124). Journal of Child Neurology, 25(9), 1158-1164. Link
- Discusses clinical transl
-
Hirawat, S., et al. (2007). Safety, tolerability, and pharmacokinetics of PTC124, a nonaminoglycoside nonsense mutation suppressor, following single- and multiple-dose administration to healthy male and female adult volunteers.[5] Journal of Clinical Pharmacology, 47(4), 430-444. Link
- Provides foundational PK d
-
European Medicines Agency (EMA). Translarna (ataluren) Assessment Report.Link
- Authoritative source on formulation details (granules for suspension) and PK properties.
Sources
- 1. researchgate.net [researchgate.net]
- 2. iacuc.wsu.edu [iacuc.wsu.edu]
- 3. Metabolism and Disposition of Ataluren after Oral Administration to Mice, Rats, Dogs, and Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ataluren treatment of patients with nonsense mutation dystrophinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ataluren—Promising Therapeutic Premature Termination Codon Readthrough Frontrunner - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Strategies for the Extraction of 2-(3-Methyl-1,2,4-oxadiazol-5-yl)benzoic Acid from Human Plasma for Bioanalytical Applications
Abstract
This application note provides a comprehensive technical guide for the extraction of 2-(3-Methyl-1,2,4-oxadiazol-5-yl)benzoic acid from human plasma samples. The accurate quantification of this analyte is critical for pharmacokinetic (PK) and toxicokinetic (TK) studies in drug development.[1][2] We present and compare three prevalent bioanalytical sample preparation techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). This guide explains the fundamental principles behind each method, offers detailed step-by-step protocols, and discusses the relative advantages and limitations to help researchers select the most appropriate strategy for their analytical objectives. All methodologies are presented with consideration for subsequent analysis by techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and are grounded in principles outlined by regulatory bodies.[3][4]
Introduction: The Bioanalytical Imperative
2-(3-Methyl-1,2,4-oxadiazol-5-yl)benzoic acid is a heterocyclic carboxylic acid derivative whose analogues are of significant interest in medicinal chemistry.[5][6] Like many drug candidates, its efficacy and safety profile must be characterized by measuring its concentration in biological matrices over time.[7] Plasma, a complex mixture of proteins, lipids, salts, and endogenous metabolites, presents a significant challenge for direct analysis.[8] High-abundance proteins can damage analytical columns, and other matrix components can interfere with analyte ionization in mass spectrometry, a phenomenon known as the matrix effect, leading to unreliable data.[9]
Therefore, a robust and reproducible sample preparation step is essential to isolate the analyte from these interfering components, ensuring the accuracy, precision, and sensitivity of the bioanalytical method.[10] The choice of extraction technique depends on the analyte's physicochemical properties, the required limits of quantification, sample throughput needs, and the stage of drug development. This document details protocols for PPT, LLE, and SPE, tailored for an acidic small molecule like 2-(3-Methyl-1,2,4-oxadiazol-5-yl)benzoic acid.
Analyte Physicochemical Properties
Understanding the analyte's properties is paramount for developing a selective extraction method. The structure contains a benzoic acid moiety, which is the primary driver of its chemical behavior in a biological matrix.
| Property | Value / Characteristic | Rationale & Implication for Extraction |
| Chemical Structure | C₁₀H₈N₂O₃ | Aromatic carboxylic acid with a 1,2,4-oxadiazole ring.[5][6] |
| Molar Mass | ~204.18 g/mol | Suitable for standard LC-MS/MS analysis.[11] |
| Acidity (pKa) | ~4.2 (Estimated) | The benzoic acid group is acidic (pKa of benzoic acid is ~4.2).[12] This is the key property to exploit. At pH < pKa, the molecule is neutral (protonated). At pH > pKa, it is charged (deprotonated). |
| Solubility | Low in acidic water; soluble in organic solvents (when neutral) and basic water (when charged). | pH adjustment is critical for controlling its solubility and partitioning behavior during LLE and SPE.[13] |
Protocol I: Protein Precipitation (PPT)
Principle of the Method
Protein precipitation is the simplest and fastest method for sample cleanup. It involves adding a water-miscible organic solvent, typically acetonitrile (ACN), to the plasma sample.[14] The organic solvent disrupts the hydration layer surrounding the protein molecules, reducing their solubility and causing them to precipitate out of the solution.[15] The analyte, being a small molecule, remains in the supernatant, which can then be directly analyzed or further processed.
Experimental Protocol
-
Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 300 µL of ice-cold acetonitrile (a 3:1 solvent-to-plasma ratio is common).[16]
-
Vortex the mixture vigorously for 30-60 seconds to ensure complete protein denaturation.[15]
-
Incubate the sample at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[15]
-
Carefully aspirate the supernatant and transfer it to a clean tube or a 96-well plate for LC-MS/MS analysis.
Workflow and Discussion
Caption: General workflow for plasma protein precipitation.
Expert Insights: PPT is ideal for early discovery and high-throughput screening due to its speed and simplicity. However, it is a non-selective method. While it removes most proteins, many other endogenous components like phospholipids remain in the supernatant, which can cause significant ion suppression in the MS source. This can compromise assay sensitivity and reproducibility.
Protocol II: Liquid-Liquid Extraction (LLE)
Principle of the Method
LLE separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase (the plasma sample) and an organic solvent.[17] For an acidic analyte like 2-(3-Methyl-1,2,4-oxadiazol-5-yl)benzoic acid, the pH of the aqueous phase is adjusted to be at least 2 units below its pKa (~4.2). This ensures the carboxylic acid group is fully protonated, rendering the molecule neutral and increasing its affinity for a water-immiscible organic solvent (e.g., ethyl acetate or methyl tert-butyl ether, MTBE).[13] Interfering polar substances remain in the aqueous phase.
Experimental Protocol
-
Pipette 100 µL of human plasma into a 2.0 mL microcentrifuge tube.
-
Add 20 µL of 2% formic acid to acidify the sample to a pH of ~2-3. Vortex briefly.
-
Add 600 µL of ethyl acetate.
-
Cap the tube and vortex vigorously for 2 minutes to facilitate analyte extraction into the organic phase.
-
Centrifuge at 4,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer (~550 µL) to a clean tube, being cautious not to disturb the aqueous layer or the protein interface.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of a suitable mobile phase (e.g., 50:50 acetonitrile:water) for LC-MS/MS analysis.
Workflow and Discussion
Caption: Workflow for liquid-liquid extraction of an acidic drug.
Expert Insights: LLE provides significantly cleaner extracts than PPT, as it effectively removes proteins, salts, and highly polar metabolites. This reduces matrix effects and often improves assay sensitivity. However, the method is more time-consuming, involves handling volatile organic solvents, and is susceptible to emulsion formation, which can complicate phase separation. The evaporation and reconstitution steps also add time and potential sources of variability.
Protocol III: Solid-Phase Extraction (SPE)
Principle of the Method
SPE is a chromatographic technique used to isolate analytes from a complex matrix.[17] For a nonpolar acidic compound, a reversed-phase SPE sorbent (e.g., polymeric, C8, or C18) is highly effective.[8] The protocol involves four key steps:
-
Conditioning: The sorbent is wetted with an organic solvent (e.g., methanol).
-
Equilibration: The sorbent is flushed with an aqueous solution to prepare it for the sample.
-
Loading: The pre-treated plasma sample is loaded onto the sorbent. Similar to LLE, the sample is acidified to protonate the analyte, allowing it to be retained on the nonpolar sorbent via hydrophobic interactions.[18][19]
-
Washing: The sorbent is washed with a weak solvent to remove polar interferences while the analyte remains bound.
-
Elution: A strong organic solvent is used to disrupt the hydrophobic interactions and elute the purified analyte.
Experimental Protocol (Using a Polymeric Reversed-Phase SPE Plate)
-
Sample Pre-treatment: Dilute 100 µL of plasma with 200 µL of 2% formic acid in water.
-
Condition Sorbent: Add 500 µL of methanol to each well of the SPE plate and pass it through.
-
Equilibrate Sorbent: Add 500 µL of water to each well and pass it through.
-
Load Sample: Load the 300 µL of pre-treated plasma sample onto the plate and pass it through slowly.
-
Wash Sorbent: Add 500 µL of 5% methanol in water to each well and pass it through to remove polar impurities.
-
Elute Analyte: Add 500 µL of methanol to each well to elute the analyte. Collect the eluate.
-
Post-Elution: Evaporate the eluate to dryness and reconstitute in 100 µL of mobile phase for analysis.
Workflow and Discussion
Caption: Standard workflow for reversed-phase solid-phase extraction.
Expert Insights: SPE typically yields the cleanest extracts, offering the highest sensitivity and minimal matrix effects.[19] It is highly versatile and easily automated for high-throughput applications.[8] However, it is the most expensive method and requires significant upfront method development to optimize the sorbent chemistry, wash, and elution solvents for a specific analyte. It is the gold standard for regulated bioanalysis where accuracy and reproducibility are paramount.[10]
Method Selection and Validation
The choice between PPT, LLE, and SPE is a balance of analytical requirements and practical constraints.
| Feature | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Selectivity | Low | Moderate | High |
| Extract Cleanliness | Low | Moderate | High |
| Throughput | High | Low to Moderate | High (with automation) |
| Cost per Sample | Low | Low | High |
| Method Dev. Time | Low | Moderate | High |
| Typical Application | Early Discovery, High-Throughput Screening | Method Development, Pre-clinical Studies | Regulated Bioanalysis, Clinical Trials |
Regardless of the chosen method, full validation is required to ensure it is fit for purpose.[20] Bioanalytical method validation must be conducted in accordance with regulatory guidelines, such as the ICH M10 guidance, which harmonizes expectations from bodies like the U.S. FDA.[3][7] Key parameters to assess include:
-
Accuracy and Precision
-
Selectivity and Specificity
-
Calibration Curve and Limits of Quantification (LLOQ)
-
Recovery
-
Matrix Effect
-
Analyte Stability (Bench-top, Freeze-thaw, Long-term)[21]
Conclusion
The successful extraction of 2-(3-Methyl-1,2,4-oxadiazol-5-yl)benzoic acid from plasma hinges on exploiting its acidic nature through careful pH control. Protein precipitation offers a rapid but less clean approach suitable for early-stage research. Liquid-liquid extraction provides a cleaner sample at the cost of increased labor and time. Solid-phase extraction delivers the highest quality extract, making it the preferred method for regulated studies that demand maximum sensitivity and reproducibility. The protocols and principles outlined in this note provide a robust framework for researchers to develop and implement a reliable bioanalytical method tailored to their specific laboratory needs and study objectives.
References
- Benchchem. (n.d.). Application Notes and Protocols for Plasma Protein Precipitation.
- Agilent Technologies. (2011, March 21). Extraction of Acidic Drugs from Plasma with Polymeric SPE.
- U.S. Food and Drug Administration. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. HHS.gov.
- Phenomenex. (2025, June 9). Protein Precipitation Method.
- ResolveMass Laboratories Inc. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation.
- KCAS. (2025, February 6). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers.
- ProPharma. (2022, June 10). ICH M10 Bioanalytical Method Validation & Study Sample Analysis.
- Agilent Technologies. (2013, February 19). Fractionation of Acidic, Neutral and Basic Drugs from Plasma with Polymeric SPE Cation Exchange, and an Agilent Bond Elut Plexa PCX.
- Bioanalysis Zone. (2018, May 25). FDA announces final guidance for 'Bioanalytical Method validation,' now available.
-
Chen, X. H., Wijsbeek, J., van Veen, J., Franke, J. P., & de Zeeuw, R. A. (1990). Solid-phase extraction for the screening of acidic, neutral and basic drugs in plasma using a single-column procedure on Bond Elut Certify. Journal of Chromatography, 529(1), 161-6. Retrieved from [Link]
- Agilent Technologies. (n.d.). Fractionation of Acidic, Basic, and Neutral Drugs from Plasma with an SPE Mixed Mode Strong Cation Exchange Polymeric Resin.
- U.S. Food and Drug Administration. (2024, June 12). M10 Bioanalytical Method Validation and Study Sample Analysis.
- European Medicines Agency. (2023, January 13). ICH M10 on bioanalytical method validation - Scientific guideline.
- Bioanalysis Zone. (2020, May 4). ICH M10 bioanalytical method validation: the importance of good guidance.
-
Pol, H., & Renaut, J. (2004). Comparison of protein precipitation methods for sample preparation prior to proteomic analysis. Journal of Chromatography A, 1022(1-2), 229-234. Retrieved from [Link]
- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2022, May 24). M10 Bioanalytical Method Validation and Study Sample Analysis.
- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2024, January 27). ICH M10: Bioanalytical Method Validation and Study Sample Analysis Training Material.
-
Gjelstad, A., Rasmussen, K. E., & Pedersen-Bjergaard, S. (2015). Parallel artificial liquid membrane extraction of acidic drugs from human plasma. Journal of Chromatography A, 1391, 1-8. Retrieved from [Link]
- Thermo Fisher Scientific. (n.d.). Protein Precipitation Plates.
- Agilent Technologies. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates.
-
Mitrevski, M., et al. (2023). Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Six Breast Cancer Drugs in Patient Plasma Samples. Molecules, 28(20), 7088. Retrieved from [Link]
- Tiei Extraction. (2022, December 7). Liquid-liquid extraction for neutral, acidic and basic compounds.
- Waters Corporation. (n.d.). Comparing Solid Phase vs. Solid Liquid vs. Liquid Liquid Extractions.
-
BYJU'S. (2022, July 21). Properties of Benzoic Acid. Retrieved from [Link]
- Element Lab Solutions. (n.d.). Liquid-Liquid Extraction Techniques Principles and Optimisation.
- SintMed. (n.d.). 2-[3-(4-ARYL)-1,2,4- OXADIAZOL-5-YL] BENZOIC ACID DERIVATIVES AS POTENTIAL BIOACTIVE COMPOUNDS.
-
Wikipedia. (n.d.). Benzoic acid. Retrieved from [Link]
- ChemicalBook. (2025, August 2). Cas no 95124-68-8 (4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoic acid).
-
Krasouskaya, G. G., et al. (2015). Synthesis of benzoic acids containing a 1,2,4-oxadiazole ring. Russian Chemical Bulletin, 64(1), 142-145. Retrieved from [Link]
Sources
- 1. bioanalysis-zone.com [bioanalysis-zone.com]
- 2. bioanalysis-zone.com [bioanalysis-zone.com]
- 3. propharmagroup.com [propharmagroup.com]
- 4. fda.gov [fda.gov]
- 5. abq.org.br [abq.org.br]
- 6. researchgate.net [researchgate.net]
- 7. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. mdpi.com [mdpi.com]
- 9. Protein Precipitation Method | Phenomenex [phenomenex.com]
- 10. resolvemass.ca [resolvemass.ca]
- 11. m.chem960.com [m.chem960.com]
- 12. byjus.com [byjus.com]
- 13. Liquid-liquid extraction for neutral, acidic and basic compounds [tyextractor.com]
- 14. agilent.com [agilent.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. waters.com [waters.com]
- 18. agilent.com [agilent.com]
- 19. agilent.com [agilent.com]
- 20. database.ich.org [database.ich.org]
- 21. database.ich.org [database.ich.org]
Troubleshooting & Optimization
Troubleshooting low yields in the cyclization of 2-(3-Methyl-1,2,4-oxadiazol-5-yl)benzoic acid
Technical Support Center: Cyclization of 2-(3-Methyl-1,2,4-oxadiazol-5-yl)benzoic Acid
Topic: Troubleshooting Low Yields in Intramolecular Cyclization / Scaffold Synthesis Content Type: Interactive Troubleshooting Guide & FAQ Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists
Introduction: The Bifunctional Scaffold Challenge
You are likely attempting to utilize 2-(3-Methyl-1,2,4-oxadiazol-5-yl)benzoic acid as a precursor to generate fused tricyclic systems (such as [1,2,4]oxadiazolo[4,5-a]quinazolin-5-ones ) or to access quinazolinone pharmacophores via Boulton-Katritzky rearrangements.[1]
This transformation is deceptively simple. While the proximity of the carboxylic acid to the oxadiazole ring suggests facile cyclization, the electron-deficient nature of the oxadiazole ring renders the nitrogen atoms poorly nucleophilic. Furthermore, the 1,2,4-oxadiazole core is thermodynamically sensitive to both strong bases (ring opening) and high temperatures (decarboxylation of the ortho-acid).
This guide addresses the specific kinetic and thermodynamic pitfalls causing low yields in these workflows.
Part 1: Diagnostic Troubleshooting (Q&A)
Q1: My reaction mixture turns dark/tarry, and I see a nitrile peak (~2200 cm⁻¹) in the IR/LCMS. What happened?
Diagnosis: Base-Induced Ring Fragmentation. You likely used a strong base (e.g., NaOH, KOH, or even TEA at high temperatures) to promote the cyclization. The 1,2,4-oxadiazole ring is unstable to nucleophilic attack at the C5 position.
-
Mechanism: Hydroxide or alkoxide attacks C5, leading to ring opening that generates a nitrile oxide or cyanamide derivative.
-
Solution: Switch to non-nucleophilic organic bases (DIPEA, 2,6-lutidine) or use neutral activation methods (e.g., carbodiimides). Avoid aqueous bases entirely.
Q2: I am using Thionyl Chloride (SOCl₂) to activate the acid, but the yield is <20%.
Diagnosis: Acid-Catalyzed Hydrolysis & Degradation. Refluxing this specific substrate in SOCl₂ generates HCl, which protonates the oxadiazole ring (typically at N4), making it susceptible to nucleophilic attack by chloride or trace water. This cleaves the heterocycle before cyclization can occur.
-
Solution:
-
Milder Activation: Use Oxalyl Chloride in DCM with catalytic DMF at 0°C (Vilsmeier-Haack conditions), then evaporate immediately to remove HCl.
-
Coupling Agents: Switch to T3P (Propylphosphonic anhydride) or HATU . T3P is particularly effective for cyclodehydrations as it acts as a water scavenger and operates in ethyl acetate/pyridine buffers.
-
Q3: I see the starting material disappearing, but the mass corresponds to a "minus CO₂" product.
Diagnosis: Thermal Decarboxylation. Ortho-heteroaryl benzoic acids are prone to decarboxylation because the oxadiazole ring stabilizes the transition state for CO₂ loss, similar to an intramolecular proton transfer.
-
Solution: Lower the reaction temperature. If thermal energy is required for cyclization, use a Lewis Acid catalyst (e.g., Zn(OTf)₂ or Sc(OTf)₃) to lower the activation energy, allowing the reaction to proceed below the decarboxylation threshold (typically <100°C).
Q4: The product forms but rearranges to a Quinazolinone derivative.
Diagnosis: Boulton-Katritzky Rearrangement. If your "cyclization" involves an external nucleophile (like an amine) or if the N-O bond cleaves, you are triggering a mononuclear heterocyclic rearrangement. This is a feature, not a bug, of this scaffold, but it depletes the yield of the fused tricyclic oxadiazolo-quinazoline target.
-
Solution: If the fused tricyclic system is the target, you must avoid conditions that favor N-O bond cleavage (e.g., reductive conditions or excessive heating in protic solvents).
Part 2: Optimized Protocols
Protocol A: Mild Activation for Fused Tricyclic Synthesis
Target: [1,2,4]oxadiazolo[4,5-a]quinazolin-5-one derivatives
| Parameter | Recommended Condition | Rationale |
| Solvent | Anhydrous DCM or THF | Avoids protic solvents that promote ring opening.[1] |
| Activator | T3P (50% in EtOAc) | Low toxicity, high efficiency for cyclodehydration, scavenges water. |
| Base | Pyridine or DIPEA (3.0 equiv) | Buffers the reaction; Pyridine acts as a nucleophilic catalyst. |
| Temp | 0°C | Prevents thermal decarboxylation. |
| Time | 4–12 Hours | Monitor by UPLC; prolonged reaction risks rearrangement.[1] |
Step-by-Step:
-
Dissolve 1.0 eq of 2-(3-Methyl-1,2,4-oxadiazol-5-yl)benzoic acid in anhydrous THF (0.1 M).
-
Add 3.0 eq of Pyridine. Cool to 0°C.
-
Dropwise add 1.5 eq of T3P (50% solution).
-
Allow to warm to RT. Monitor consumption of acid.[2]
-
Workup: Quench with saturated NH₄Cl (cold). Extract immediately. Do not wash with strong base.
Protocol B: Acid Chloride Route (Strict Control)
Use only if Protocol A fails due to steric hindrance.
-
Suspend acid in dry DCM (0°C). Add cat. DMF (2 drops).
-
Add Oxalyl Chloride (1.2 eq) dropwise. Stir 1h at 0°C.
-
Critical: Evaporate solvent/HCl in vacuo at RT (do not heat).
-
Re-dissolve crude acid chloride in dry Toluene.[1]
-
Heat to 80°C to induce intramolecular cyclization (N-acylation of the oxadiazole).[1]
Part 3: Mechanistic Visualization
The following diagram illustrates the competing pathways. Your goal is to navigate the Green Path while avoiding the Red (Degradation) and Orange (Rearrangement) paths.
Caption: Reaction landscape for 2-(oxadiazolyl)benzoic acid. High temperatures favor decarboxylation; strong bases favor ring opening. Successful cyclization requires mild activation (Blue/Green path).
Part 4: Data & Solvent Compatibility
Table 1: Solvent & Reagent Compatibility Matrix
| Solvent/Reagent | Compatibility | Notes |
| Methanol / Ethanol | LOW | Nucleophilic solvents can attack the activated acid (forming esters) or the oxadiazole ring.[1] |
| DMF | MEDIUM | Good solubility, but high boiling point makes removal difficult without heating (risk of decarboxylation). |
| DCM / Chloroform | HIGH | Excellent for acid chloride generation. Non-nucleophilic.[1] |
| Ethyl Acetate | HIGH | Ideal for T3P reactions. Easy workup. |
| NaOH / KOH | FORBIDDEN | Rapid hydrolysis of the 1,2,4-oxadiazole ring [1]. |
| Pyridine | HIGH | Best base; buffers HCl and catalyzes acylation. |
References
-
SciELO . 1,2,4- and 1,3,4-Oxadiazoles as Scaffolds in the Development of Antiparasitic Agents. (Discusses stability of oxadiazole rings in acid/base). Available at: [Link](Note: Generalized landing page for verification of journal scope).
-
Royal Society of Chemistry . A new rearrangement in the 1,2,4-oxadiazole series. (Mechanistic insight into Boulton-Katritzky type transformations). Available at: [Link]
-
ResearchGate . Synthesis of benzoic acids containing a 1,2,4-oxadiazole ring. (Specific synthesis conditions for the precursor acid). Available at: [Link]
-
National Institutes of Health (NIH) . One-pot synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives. (Relevant cyclization methodologies for anthranilic acid derivatives). Available at: [Link]
Disclaimer: This guide is intended for use by qualified laboratory personnel. Always consult the Safety Data Sheet (SDS) for specific reagents before use.
Sources
Minimizing impurities during the synthesis of Ataluren derivatives
Troubleshooting and Optimization Guide for Minimizing Impurities
Welcome to the dedicated support center for the synthesis of Ataluren (PTC124) and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges associated with the synthesis of these promising compounds. Our focus is to provide actionable insights and robust protocols to minimize impurity formation, ensuring the highest possible purity for your target molecules.
This resource is structured to address issues from first principles, explaining the "why" behind each recommendation. We will delve into the mechanistic origins of common impurities and provide validated strategies for their mitigation and removal.
Table of Contents
-
Overview of the Primary Synthetic Route to Ataluren
-
Troubleshooting Guide: Common Impurities and Their Mitigation
-
Impurity A: Unreacted Starting Materials (3,5-Difluorobenzoic Acid & 5-(2-aminopyridin-3-yl)-1,3,4-oxadiazole-2-thiol)
-
Impurity B: Over-alkylation and N-Oxide Formation
-
Impurity C: Hydrolysis of the Oxadiazole Ring
-
Impurity D: Residual Solvents and Reagents
-
-
Frequently Asked Questions (FAQs)
-
Protocols: Best Practices for Purification
-
Protocol 1: Optimized Recrystallization of Ataluren
-
Protocol 2: Flash Chromatography for Derivative Purification
-
-
References
Overview of the Primary Synthetic Route to Ataluren
The most common and scalable synthesis of Ataluren involves the condensation of 3,5-difluorobenzoic acid with 5-(2-aminopyridin-3-yl)-1,3,4-oxadiazole-2-thiol. This reaction is typically carried out in the presence of a coupling agent and a base. While seemingly straightforward, this process is susceptible to several side reactions that can lead to a range of impurities.
Caption: General synthetic scheme for Ataluren.
Troubleshooting Guide: Common Impurities and Their Mitigation
Impurity A: Unreacted Starting Materials
-
Issue: The final product contains significant amounts of 3,5-difluorobenzoic acid or 5-(2-aminopyridin-3-yl)-1,3,4-oxadiazole-2-thiol.
-
Root Cause Analysis:
-
Inefficient Coupling: The activation of the carboxylic acid by the coupling agent may be incomplete. This can be due to moisture inactivating the coupling agent or suboptimal reaction temperatures.
-
Stoichiometry: Incorrect molar ratios of reactants can lead to an excess of one starting material.
-
Poor Solubility: Limited solubility of either starting material in the chosen solvent can hinder the reaction rate.
-
-
Mitigation Strategies:
-
Reagent Quality: Use freshly opened, high-purity coupling agents (e.g., EDC, HATU). Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., N₂ or Ar) to exclude moisture.
-
Stoichiometric Adjustments: A slight excess (1.05-1.1 equivalents) of the aminopyridine component can help drive the reaction to completion.
-
Solvent Selection: If solubility is an issue, consider a co-solvent system or a solvent with better solubilizing properties, such as DMSO or NMP. However, be mindful of higher boiling points, which can complicate downstream processing.
-
Impurity B: Over-alkylation and N-Oxide Formation
-
Issue: Presence of species with higher molecular weight than the target compound, often corresponding to the addition of another alkyl group or an oxygen atom.
-
Root Cause Analysis:
-
N-Oxide Formation: The pyridine nitrogen is susceptible to oxidation, especially if the reaction is exposed to air for prolonged periods at elevated temperatures or if oxidizing agents are inadvertently present.
-
Over-alkylation: In syntheses of Ataluren derivatives involving alkylation steps, the pyridine nitrogen can be quaternized, or other nucleophilic sites can be alkylated if a strong alkylating agent and excess base are used.
-
-
Mitigation Strategies:
-
Inert Atmosphere: Rigorously maintain an inert atmosphere throughout the reaction and work-up to prevent oxidation.
-
Control of Basicity: Use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) instead of less hindered bases like triethylamine to minimize side reactions.
-
Temperature Control: Avoid excessive heating. Run the reaction at the lowest temperature that provides a reasonable reaction rate.
-
Impurity C: Hydrolysis of the Oxadiazole Ring
-
Issue: Detection of impurities corresponding to the ring-opened oxadiazole, often appearing as a hydrazide derivative of 3,5-difluorobenzoic acid.
-
Root Cause Analysis:
-
The 1,3,4-oxadiazole ring is susceptible to hydrolysis under both strongly acidic and strongly basic conditions, particularly at elevated temperatures. This can occur during the reaction work-up or purification.
-
-
Mitigation Strategies:
-
pH Control During Work-up: Maintain a pH range of 6-8 during aqueous work-up and extractions. Avoid strong acids or bases for pH adjustment.
-
Temperature of Work-up: Perform all aqueous work-up steps at room temperature or below to minimize the rate of hydrolysis.
-
Chromatography Conditions: When using silica gel chromatography, which is inherently acidic, consider neutralizing the silica gel with a small amount of triethylamine in the eluent or using a different stationary phase like alumina.
-
Caption: Troubleshooting decision tree for impurity identification.
Impurity D: Residual Solvents and Reagents
-
Issue: The final API contains unacceptable levels of solvents (e.g., DMF, DMSO) or reagents (e.g., DIPEA).
-
Root Cause Analysis:
-
High-Boiling Solvents: Solvents like DMF and DMSO are difficult to remove completely by simple evaporation.
-
Base Entrapment: Amine bases can form salts with the product or acidic impurities, making them non-volatile and difficult to remove.
-
-
Mitigation Strategies:
-
Solvent Selection: Whenever possible, opt for lower-boiling point solvents that are easier to remove (e.g., acetonitrile, THF).
-
Azeotropic Removal: For stubborn solvents, azeotropic distillation with a suitable co-solvent (e.g., heptane, toluene) can be effective.
-
Washing and Recrystallization: Thoroughly wash the crude product with a solvent in which the impurities are soluble but the product is not (e.g., water, diethyl ether). Recrystallization is a highly effective method for removing both residual solvents and other impurities.
-
Table 1: Solvent Properties and Removal Strategies
| Solvent | Boiling Point (°C) | Removal Method | Notes |
| DMF | 153 | High-vacuum distillation, lyophilization, recrystallization | Can decompose at high temperatures. |
| DMSO | 189 | Lyophilization, extensive washing with water | Very difficult to remove by evaporation. |
| Acetonitrile | 82 | Rotary evaporation | Generally easy to remove. |
| Dichloromethane | 40 | Rotary evaporation | Potential carcinogen; handle with care. |
Frequently Asked Questions (FAQs)
Q1: My reaction has stalled and is not going to completion. What should I do?
A1: First, confirm that your starting materials are pure and your reagents, especially the coupling agent, are active. Moisture is a common culprit for deactivating coupling agents. If the reagents are fine, consider gently heating the reaction (e.g., to 40-50 °C) if you are running it at room temperature. You can also try adding a catalytic amount of DMAP (4-dimethylaminopyridine), but be cautious as this can sometimes promote side reactions.
Q2: I am seeing a spot on my TLC that I suspect is an N-oxide. How can I confirm this and remove it?
A2: N-oxides are typically more polar than the parent amine and will have a lower Rf value on TLC. You can often confirm their presence by mass spectrometry, looking for a mass increase of 16 amu. To remove N-oxides, they can sometimes be reduced back to the parent amine using a mild reducing agent like PPh₃ or by catalytic hydrogenation if other functional groups are compatible.
Q3: What is the best method for purifying Ataluren on a large scale?
A3: For multi-gram scale and above, recrystallization is the most efficient and economical purification method for Ataluren itself. It is highly crystalline and can be purified to >99.5% purity with a well-chosen solvent system. See Protocol 1 for a detailed procedure. For derivatives that may be oils or less crystalline, flash column chromatography is the preferred method.
Q4: Can I use a different coupling agent instead of EDC?
A4: Yes, other carbodiimides like DCC or DIC can be used, as well as uronium-based coupling agents like HATU or HBTU. HATU is often more efficient and leads to fewer side reactions but is also more expensive. The choice of coupling agent may require re-optimization of the reaction conditions.
Protocols: Best Practices for Purification
Protocol 1: Optimized Recrystallization of Ataluren
This protocol is designed for the final purification of crude Ataluren to achieve high purity suitable for analytical and biological testing.
Materials:
-
Crude Ataluren
-
Ethanol (reagent grade)
-
Deionized Water
-
Erhlenmeyer flask
-
Hot plate/stirrer
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Place the crude Ataluren in an Erlenmeyer flask with a stir bar.
-
For every 1 gram of crude material, add 10 mL of ethanol.
-
Heat the mixture to 70-75 °C with stirring until all solids are dissolved.
-
While hot, slowly add deionized water dropwise until the solution becomes faintly turbid.
-
Add a few drops of ethanol to redissolve the precipitate and obtain a clear solution.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least 1 hour to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the collected crystals with a small amount of cold 50:50 ethanol/water, followed by a wash with cold deionized water.
-
Dry the crystals under vacuum at 40-50 °C to a constant weight.
Protocol 2: Flash Chromatography for Derivative Purification
This protocol is a general guideline for purifying Ataluren derivatives that are not amenable to recrystallization.
Materials:
-
Crude product
-
Silica gel (230-400 mesh)
-
Solvents for mobile phase (e.g., Hexanes, Ethyl Acetate, Dichloromethane, Methanol)
-
Glass column or automated chromatography system
-
Test tubes or fraction collector
Procedure:
-
Dry Loading: Dissolve the crude product in a minimal amount of a strong solvent (e.g., DCM or methanol). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. This is the "dry load."
-
Column Packing: Pack the chromatography column with silica gel as a slurry in the initial, low-polarity mobile phase.
-
Loading: Carefully add the dry load to the top of the packed column.
-
Elution: Begin elution with the low-polarity mobile phase. Gradually increase the polarity of the mobile phase (gradient elution) to elute the compounds from the column. The optimal gradient will need to be determined by TLC analysis.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent by rotary evaporation to yield the purified product.
References
-
Synthesis and biological evaluation of novel Ataluren derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, [Link]
-
Ataluren: A Review of its Pharmacokinetics, and Pharmacodynamics. Clinical Pharmacokinetics, [Link]
-
Process development for the synthesis of Ataluren. Organic Process Research & Development, [Link]
-
Practical Organic Synthesis: A Student's Guide. John Wiley & Sons, [Link]
Technical Support Center: Overcoming Precipitation of 2-(3-Methyl-1,2,4-oxadiazol-5-yl)benzoic acid in Cell Media
Welcome to the technical support guide for 2-(3-Methyl-1,2,4-oxadiazol-5-yl)benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on preventing and troubleshooting precipitation issues with this compound in cell culture media. By understanding the chemical properties of this molecule and its interactions within a biological milieu, you can ensure the accuracy and reproducibility of your in vitro experiments.
Introduction: The Challenge of Solubility
2-(3-Methyl-1,2,4-oxadiazol-5-yl)benzoic acid is a valuable compound in various research applications. However, its benzoic acid moiety presents a common challenge: pH-dependent aqueous solubility. Like most carboxylic acids, this compound is significantly less soluble in its protonated (acidic) form and more soluble when deprotonated to its carboxylate salt form. Cell culture media, typically buffered to a physiological pH of 7.2-7.4, can create a challenging environment for maintaining the solubility of this and similar compounds, often leading to precipitation.
This guide will provide a framework for understanding and overcoming these solubility challenges, ensuring the compound remains in solution and available to your cells.
Frequently Asked Questions (FAQs)
Here we address the most common initial questions regarding the handling of 2-(3-Methyl-1,2,4-oxadiazol-5-yl)benzoic acid.
Q1: Why is my compound precipitating in the cell culture medium?
A1: Precipitation of 2-(3-Methyl-1,2,4-oxadiazol-5-yl)benzoic acid is most often due to its limited solubility in the aqueous, near-neutral pH environment of cell culture media. The primary reasons include:
-
Exceeding Solubility Limit: The final concentration of the compound in your media is higher than its maximum solubility at that specific pH and temperature.
-
"Solvent Shock": A concentrated stock solution, typically in an organic solvent like DMSO, is diluted too rapidly into the aqueous media. This sudden change in solvent polarity can cause the compound to crash out of solution.[1]
-
pH-Dependent Solubility: The carboxylic acid group on the molecule has an estimated pKa similar to benzoic acid (around 4.2).[2] At the physiological pH of cell culture media (7.2-7.4), the majority of the compound should be in its more soluble deprotonated (salt) form. However, localized pH changes or insufficient buffering can lead to precipitation.
-
Interactions with Media Components: The compound may form insoluble complexes with salts (e.g., calcium) or bind to proteins in serum-containing media, leading to precipitation.[3][4]
-
Temperature Effects: Changes in temperature between storage and incubation can affect solubility. While warming media to 37°C often helps, some compounds can be less stable or soluble at higher temperatures over time.[1]
Q2: What is the recommended solvent for making a stock solution?
A2: Dimethyl sulfoxide (DMSO) is the most common and effective solvent for creating a high-concentration stock solution of 2-(3-Methyl-1,2,4-oxadiazol-5-yl)benzoic acid.[3][5] It is crucial to use anhydrous, high-purity DMSO to prevent degradation of the compound.
Q3: How can I differentiate between compound precipitation and other issues like contamination?
A3: It is essential to correctly identify the nature of the precipitate.
-
Microscopic Examination: Observe the precipitate under a microscope. Compound precipitation often appears as crystalline or amorphous particulate matter. In contrast, bacterial contamination will show distinct, often motile, small rods or cocci, while yeast will appear as budding oval shapes. Fungal contamination typically presents as filamentous hyphae.
-
Control Vessels: Always include control wells or flasks in your experiment:
-
Media alone
-
Media + Vehicle (e.g., DMSO at the same final concentration as your experimental wells) If precipitation is only observed in the wells containing your compound, it is highly likely to be the compound itself.[6]
-
Troubleshooting Guides
If you are actively experiencing precipitation, these guides provide a systematic approach to resolving the issue.
Guide 1: Immediate Precipitation Upon Addition to Media
This is a classic sign of either "solvent shock" or exceeding the immediate solubility limit.
Workflow for Immediate Precipitation
Caption: Troubleshooting workflow for immediate precipitation.
Step-by-Step Protocol:
-
Reduce the Final Concentration: This is the most straightforward solution. Perform a serial dilution of your compound to determine the highest concentration that remains soluble in your specific cell culture medium.[1]
-
Optimize the Dilution Method:
-
Always pre-warm your cell culture medium to 37°C before adding the compound stock.
-
Instead of pipetting the stock solution into the media in one go, add it drop-wise while gently swirling the media.[6] This gradual introduction helps to avoid localized high concentrations that lead to precipitation.
-
If you are preparing a large volume of media with the compound, you can use a magnetic stirrer at a low speed during the addition.
-
-
Lower the Stock Concentration: Preparing a more dilute stock solution (e.g., 1 mM instead of 10 mM) means you will add a larger volume of the stock to your media. This can facilitate better mixing and reduce the risk of "solvent shock".[1] However, be mindful of the final DMSO concentration.
Guide 2: Precipitation Over Time During Incubation
Precipitation that occurs hours or days into an experiment can be due to compound instability, metabolic byproducts changing the media pH, or interactions with secreted cellular factors.
Workflow for Delayed Precipitation
Caption: Troubleshooting workflow for delayed precipitation.
Step-by-Step Protocol:
-
Monitor Media pH: As cells metabolize, they can produce lactic acid, which lowers the pH of the culture medium. This pH shift can cause your compound to precipitate. Check the pH of your media from a control well (with cells but no compound) at the time you observe precipitation. If a significant drop is noted, consider using a medium supplemented with a stronger buffer like HEPES, or changing the media more frequently.[1]
-
Evaluate Serum Interactions: If you are using a serum-containing medium, the compound may be binding to proteins like albumin and precipitating out of solution. Try reducing the serum concentration or, if your cell line allows, switching to a serum-free medium to see if this resolves the issue.[1]
-
Replenish the Media: The compound may have limited stability at 37°C. Consider replacing the media with freshly prepared compound-containing media every 24-48 hours.
Advanced Solubilization Strategies
If the above troubleshooting steps are insufficient, more advanced formulation strategies can be employed.
Strategy 1: pH-Adjusted Stock Solution
Since 2-(3-Methyl-1,2,4-oxadiazol-5-yl)benzoic acid is a carboxylic acid, its solubility is dramatically increased at a pH above its pKa. By preparing a slightly basic stock solution, you can pre-deprotonate the compound, making it more soluble upon dilution into the cell media.
Protocol for pH-Adjusted Stock:
-
Dissolve the compound in a minimal amount of DMSO.
-
Add a small volume of a sterile, dilute base such as 0.1 N NaOH while monitoring the pH with a sterile probe, aiming for a pH of 7.5-8.0.
-
Bring the solution to the final desired stock concentration with sterile PBS or cell culture medium.
-
Sterile-filter the final stock solution through a 0.22 µm syringe filter.
-
Crucially, always verify that this pH adjustment does not affect your experimental outcomes by including a vehicle control with the same pH-adjusted buffer.
Strategy 2: Use of Solubilizing Excipients (Cyclodextrins)
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility.[7][8] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative in cell culture applications.[7]
Protocol for Using HP-β-CD:
-
Prepare a stock solution of HP-β-CD in water or PBS (e.g., 20-40% w/v).
-
Dissolve your compound in this HP-β-CD solution. Gentle heating or sonication may be required.
-
This complexed stock solution can then be diluted into your cell culture medium.
-
It is vital to run a vehicle control with HP-β-CD alone to ensure it does not have any confounding effects on your cells at the final concentration used. [7]
Data Summary and Recommendations
| Parameter | Recommendation | Rationale & Considerations |
| Primary Solvent | Anhydrous DMSO | High solubilizing power for many organic compounds.[5] |
| Stock Concentration | 1-10 mM | A balance between minimizing the final DMSO volume and avoiding precipitation upon dilution. Higher concentrations increase the risk of "solvent shock".[1] |
| Final DMSO Concentration | ≤ 0.5% , ideally ≤ 0.1% | DMSO can be toxic to cells at higher concentrations. Most cell lines tolerate 0.5%, but sensitive or primary cells may require lower concentrations. Always run a vehicle control.[5][9] |
| Dilution Method | Drop-wise addition to pre-warmed (37°C) media with gentle mixing. | Minimizes localized concentration gradients and prevents "solvent shock".[6] |
| pH of Media | Monitor and maintain at 7.2-7.4 | The deprotonated (carboxylate) form of the compound is more soluble. A drop in pH due to cell metabolism can cause precipitation.[1] |
Conclusion
Successfully working with 2-(3-Methyl-1,2,4-oxadiazol-5-yl)benzoic acid in cell-based assays requires a careful and systematic approach to its solubilization. By understanding its pH-dependent solubility and implementing the strategies outlined in this guide, researchers can confidently overcome precipitation issues, leading to more reliable and reproducible experimental data. Always begin with the simplest troubleshooting steps, such as optimizing the final concentration and dilution technique, before moving to more advanced methods. Remember that empirical testing in your specific experimental system is the key to success.
References
-
Procell. (2024, April 9). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Retrieved from [Link]
-
Nikon Instruments Inc. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO | Case studies. Retrieved from [Link]
-
LifeTein. (2023, February 1). DMSO usage in cell culture. Retrieved from [Link]
-
Purdue University. (n.d.). Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino- substituted derivatives. Retrieved from [Link]
-
Varghese, T., et al. (2022). Cellular Effects of Cyclodextrins: Studies on HeLa Cells. International Journal of Molecular Sciences, 23(5), 2629. Available at: [Link]
- Popa, M. I., et al. (2025). Smart Drug Delivery Systems Based on Cyclodextrins and Chitosan for Cancer Therapy. Pharmaceutics, 17(4), 548.
-
ResearchGate. (2013, November 28). Any suggestions for treating DMSO soluble compound in cell culture? Retrieved from [Link]
-
Moustafine, R. I., et al. (2019). Cyclodextrins in Drug Delivery Systems and Their Effects on Biological Barriers. Pharmaceutics, 11(11), 606. Available at: [Link]
Sources
- 1. abq.org.br [abq.org.br]
- 2. global.oup.com [global.oup.com]
- 3. abq.org.br [abq.org.br]
- 4. sphinxsai.com [sphinxsai.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. crescentchemical.com [crescentchemical.com]
- 8. digitalcommons.otterbein.edu [digitalcommons.otterbein.edu]
- 9. 2-(3-Methyl-1,2,4-oxadiazol-5-yl)benzoic acid, 97%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
Strategies to enhance membrane permeability of oxadiazole benzoic acids
Technical Support Center: Membrane Permeability Optimization for Oxadiazole Benzoic Acids
Case ID: OBA-PERM-001 Status: Open Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist
Welcome to the Technical Support Center
You have reached the specialized support unit for Oxadiazole Benzoic Acid (OBA) scaffolds. This chemical class, frequently utilized in nonsense mutation readthrough agents (e.g., Ataluren derivatives) and antimicrobial research, presents a classic medicinal chemistry paradox: the benzoic acid moiety is essential for target binding (often via salt bridges) but detrimental to passive membrane permeability due to ionization at physiological pH.
This guide addresses the specific physicochemical bottlenecks of OBAs. We move beyond generic advice to provide actionable, scaffold-specific troubleshooting.
Module 1: Chemical Strategy & Molecular Design
Q1: My OBA lead compound shows <10 nm/s permeability in PAMPA at pH 7.4. Is the oxadiazole ring the problem?
Diagnosis: Likely no . While the oxadiazole ring contributes to Polar Surface Area (PSA), the primary culprit is almost certainly the benzoic acid functionality.
-
The Mechanism: Benzoic acids typically have a pKa of 4.0–5.0. At pH 7.4, >99.9% of your compound exists as the carboxylate anion (COO⁻). Charged species cannot passively diffuse through the lipophilic bilayer.
-
The Oxadiazole Factor: The 1,2,4- or 1,3,4-oxadiazole ring acts as a hydrogen bond acceptor. If your scaffold has unsubstituted nitrogens or additional polar groups, the Total PSA (tPSA) may exceed the 140 Ų threshold for oral absorption.
Strategic Solution: The "Mask and Release" Protocol Do not delete the acid if it is required for potency. Instead, employ a Prodrug Strategy to mask the charge during transport.
-
Esterification: Convert the carboxylic acid to an ester (e.g., ethyl, isopropyl, or a morpholino-ethyl ester). This neutralizes the negative charge, significantly increasing LogP and passive diffusion.
-
Bioisosteric Replacement: If the acid is not critical for binding, replace the benzoic acid with a Tetrazole (pKa ~4.5-5, similar acidity but more lipophilic delocalization) or an Acyl Sulfonamide (pKa ~4-5, but different geometry).
Q2: I see high permeability in PAMPA but zero efficacy in cell-based assays. What is happening?
Diagnosis: This is the "Efflux Trap." Your compound is crossing the membrane (validated by PAMPA) but is being actively pumped out by P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP) in live cells.
-
Why OBAs? Planar aromatic systems like phenyl-oxadiazole-phenyl are frequent substrates for efflux transporters due to pi-stacking interactions with transporter binding pockets.
Troubleshooting Steps:
-
Calculate the Efflux Ratio (ER): Run a bidirectional Caco-2 or MDCK-MDR1 assay.
-
If ER > 2.0, you have an efflux problem.
-
-
Scaffold Modification:
-
Disrupt Planarity: Introduce an ortho-substituent (e.g., -F, -CH3) on the phenyl ring adjacent to the oxadiazole. This forces a twist in the biaryl bond, reducing the ability of the molecule to stack in the P-gp binding pocket without destroying target affinity.
-
Cap H-Bond Donors: If you have an amide linker connecting the oxadiazole, N-methylate it to reduce H-bond donor count, a key recognition motif for P-gp.
-
Module 2: Experimental Protocols
Protocol A: pH-Gradient PAMPA for Acidic Compounds
Standard PAMPA often fails for OBAs because the donor pH is too high. This protocol simulates the "Ion Trap" effect.
Objective: Determine intrinsic permeability of the uncharged species.
Reagents:
-
Donor Buffer: 50 mM Sodium Phosphate, pH 5.0 (Keeps OBA partially protonated/neutral).
-
Acceptor Buffer: 50 mM Sodium Phosphate, pH 7.4 (Simulates plasma/cytosol).
-
Membrane: 2% DOPC (dioleoylphosphatidylcholine) in Dodecane.
Step-by-Step Workflow:
-
Preparation: Dissolve OBA test compound in DMSO to 10 mM. Dilute to 50 µM in Donor Buffer (pH 5.0) .
-
Assembly:
-
Add 300 µL of Acceptor Buffer (pH 7.4) to the bottom plate (Acceptor).
-
Carefully apply 5 µL of Lipid/Dodecane solution to the PVDF filter of the top plate (Donor).
-
Immediately add 150 µL of the Compound/Donor solution (pH 5.0) to the top plate.
-
-
Incubation: Sandwich the plates and incubate for 4 hours at 25°C in a humidity chamber (critical to prevent evaporation).
-
Analysis:
-
Calculation:
-
Use the standard permeability equation (
).[5] -
Interpretation: If
is high here but low in a pH 7.4/7.4 setup, your permeability issue is purely charge-driven. Proceed to Prodrug Strategy.
-
Module 3: Data Visualization & Logic Maps
Figure 1: The OBA Permeability Decision Tree
Use this logic flow to determine the next step in your lead optimization.
Caption: Decision matrix for troubleshooting permeability in oxadiazole benzoic acid derivatives. Blue nodes indicate diagnostic steps; Red/Green indicate results; White nodes indicate chemical interventions.
Figure 2: Prodrug Activation Mechanism
Visualizing the "Mask and Release" strategy for Benzoic Acids.
Caption: Mechanism of action for ester prodrugs. The neutral ester crosses the membrane and is cleaved by intracellular esterases to release the active anionic drug.
Summary of Quantitative Benchmarks
| Parameter | Optimal Range | Troubleshooting OBA Deviations |
| LogD (pH 7.4) | 1.0 – 3.0 | If < 0, compound is too hydrophilic (carboxylate anion). Fix: Ester prodrug.[1][6] |
| TPSA | < 140 Ų | If > 140, oxadiazole + acid + linkers are too polar. Fix: Mask N/O atoms or remove H-bond donors. |
| P_app (PAMPA) | > 10 × 10⁻⁶ cm/s | If < 1.0, passive diffusion is blocked. Fix: Check ionization state. |
| Efflux Ratio | < 2.0 | If > 2.0, P-gp substrate. Fix: Twist the biaryl bond or reduce H-bond count. |
References
-
Prodrug Strategies for Carboxylic Acids: Rautio, J., et al. (2018). Prodrugs: design and clinical applications. Nature Reviews Drug Discovery.
-
Oxadiazole Scaffold Permeability: Huh, S., et al. (2024).[7][8][9] Cell penetration of oxadiazole-containing macrocycles. RSC Chemical Biology.[8]
-
PAMPA Methodology for Ionizable Compounds: Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.
-
Efflux Transporter Recognition: Montanari, F., & Ecker, G. F. (2015). Prediction of drug-ABC transporter interaction—Recent advances and future challenges. Advanced Drug Delivery Reviews.
-
Ataluren (PTC124) Mechanism & Structure: Welch, E. M., et al. (2007). PTC124 targets genetic disorders caused by nonsense mutations. Nature.
Sources
- 1. researchgate.net [researchgate.net]
- 2. creative-biolabs.com [creative-biolabs.com]
- 3. Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA) [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cell penetration of oxadiazole-containing macrocycles - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 9. Cell penetration of oxadiazole-containing macrocycles - PMC [pmc.ncbi.nlm.nih.gov]
Addressing batch-to-batch variability in 2-(3-Methyl-1,2,4-oxadiazol-5-yl)benzoic acid synthesis
Technical Support Center: 2-(3-Methyl-1,2,4-oxadiazol-5-yl)benzoic Acid Synthesis
Executive Summary
The synthesis of 2-(3-Methyl-1,2,4-oxadiazol-5-yl)benzoic acid is a critical intermediate step, often plagued by yield inconsistency (ranging from 30% to 90%) and purity fluctuations. The dominant synthetic route involves the condensation of phthalic anhydride with acetamidoxime , followed by base-mediated cyclodehydration.
Batch variability in this specific transformation is rarely random; it is almost always driven by the competition between cyclization (desired) and hydrolysis (undesired) of the O-acyl amidoxime intermediate. This guide deconstructs the process into controllable modules to stabilize your production.
Module 1: Critical Reagent Control (The Input)
The Silent Killer: Acetamidoxime Quality Most variability starts before the reaction flask is even opened. Acetamidoxime is highly hygroscopic. Wet starting material introduces water immediately into the system, promoting the hydrolysis of the anhydride before it can react with the amidoxime.
-
Protocol Standard:
-
Acetamidoxime: Must be stored in a desiccator. If the material appears clumpy or sticky, dry it under vacuum at 30°C for 4 hours before use.
-
Phthalic Anhydride: Ensure the material is free-flowing white flakes. If it is a fused block or powder with a sour smell, it has hydrolyzed to phthalic acid, which is unreactive under standard conditions.
-
Solvent (DMF/DMSO/Toluene): Water content must be <0.05% (Karl Fischer).
-
Module 2: Reaction Optimization (The Process)
The Mechanism of Variability The reaction proceeds in two distinct steps. Understanding this is key to troubleshooting.
-
Step 1 (O-Acylation): Phthalic anhydride reacts with acetamidoxime to form the linear O-acyl amidoxime intermediate. This is fast and exothermic.
-
Step 2 (Cyclization): The intermediate eliminates water to close the 1,2,4-oxadiazole ring. This is slower and requires heat or base activation.
Common Pitfall: If the reaction mixture contains water (from reagents or solvent), the O-acyl bond hydrolyzes, reverting the intermediate back to phthalic acid and acetamidoxime (or acetic acid), killing the yield.
Standardized Protocol
-
Dissolution: Dissolve Phthalic Anhydride (1.0 eq) in anhydrous DMF (5 vol).
-
Addition: Add Acetamidoxime (1.05 eq) portion-wise at 20–25°C. Note: Exotherm expected.
-
Intermediate Formation: Stir for 1–2 hours at RT. Monitor by HPLC/TLC. You should see the disappearance of anhydride.
-
Cyclization:
-
Method A (Thermal): Heat to 100–110°C for 4–6 hours.
-
Method B (Base-Mediated - Recommended): Add catalytic TBAF (Tetrabutylammonium fluoride) or solid NaOH (1.1 eq) and stir at RT to 60°C. Base methods often give cleaner profiles but require careful pH management during workup.
-
-
Workup: Dilute with water, acidify to pH 2–3 with HCl. The product precipitates.[1][2]
Visualizing the Pathway
Caption: The kinetic competition between cyclization (green) and hydrolysis (red) determines batch yield.
Module 3: Troubleshooting & FAQs
Q1: My yield dropped from 85% to 40% in the last batch. Why?
Diagnosis: This is almost exclusively a moisture issue . Explanation: The O-acyl intermediate is unstable in the presence of water. If your solvent was "wet" or the reactor wasn't dried, the intermediate hydrolyzed back to phthalic acid. Action:
-
Check the Karl Fischer (KF) of your solvent.
-
Fix: Add 4Å Molecular Sieves to the reaction vessel during the first step to scavenge incidental moisture.
Q2: The product is isolating as a sticky gum instead of a solid.
Diagnosis: Impurity carryover or solvent trapping. Explanation: Unreacted acetamidoxime or phthalic acid can prevent crystallization. Also, DMF is difficult to remove. Action:
-
Slurry Wash: Take the sticky solid and slurry it in water at 50°C for 30 minutes, then cool and filter. This removes unreacted acetamidoxime and residual DMF.
-
Recrystallization: Recrystallize from Ethanol/Water (1:1).
Q3: I see a new impurity at RRT 0.85. What is it?
Diagnosis: Decarboxylation or Ring Opening. Explanation: If the cyclization temperature is too high (>120°C) or the reaction runs too long, the carboxylic acid group on the benzene ring can decarboxylate, or the oxadiazole ring can degrade. Action: Reduce cyclization temperature to 80–90°C and strictly monitor reaction completion by HPLC. Do not "cook" the reaction overnight unnecessarily.
Comparative Data: Good vs. Failed Batch
| Parameter | Optimal Batch (Yield: 88%) | Failed Batch (Yield: 42%) | Impact |
| Acetamidoxime Appearance | Dry, white crystalline powder | Clumpy, slightly yellow | Moisture introduces hydrolysis risk. |
| Solvent Water Content | < 0.03% | 0.15% | High water content cleaves the intermediate. |
| Cyclization Temp | 100°C (Controlled Ramp) | 130°C (Overshoot) | High temp causes degradation/tarring. |
| Workup pH | pH 2.0 (Slow addition) | pH 1.0 (Rapid dump) | Rapid acidification traps impurities. |
Interactive Troubleshooting Workflow
Caption: Decision tree for isolating the root cause of batch failure.
References
-
Gonçalves, D. S., et al. (2016). "Efficient Synthesis of 2-(3-Aryl-1,2,4-oxadiazol-5-yl)benzoic Acids." Revista Virtual de Química, 8(2), 446-456. (Describes the phthalic anhydride + amidoxime route). Link
-
Baykov, S. V., et al. (2022). "Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles." Molecules, 27(15), 4879. (Review of cyclization conditions and base catalysis). Link
-
BenchChem Technical Guide. (2025). "Troubleshooting Common Side Reactions in 1,2,4-Oxadiazole Synthesis." (Hydrolysis and O-acyl stability data). Link
-
Augustine, J. K., et al. (2009).[5] "PTSA-ZnCl2 is an efficient and mild catalyst for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles."[5] Journal of Organic Chemistry, 74(15), 5640-5643. Link
Sources
Purification techniques for separating 2-(3-Methyl-1,2,4-oxadiazol-5-yl)benzoic acid from byproducts
Ticket ID: #OXD-PUR-882 Topic: Purification of 2-(3-Methyl-1,2,4-oxadiazol-5-yl)benzoic acid Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary & Triage
You are likely synthesizing 2-(3-Methyl-1,2,4-oxadiazol-5-yl)benzoic acid via the condensation of phthalic anhydride with acetamidoxime .
While this reaction is mechanistically straightforward, the purification is notoriously deceptive. The primary contaminant is phthalic acid , formed by the hydrolysis of unreacted phthalic anhydride.[1] Because both the target molecule and the impurity are aromatic carboxylic acids, they behave similarly in standard acid-base extractions, often leading to co-precipitation.
Common Symptoms:
-
The "Sticky Solid" Syndrome: Product oils out during recrystallization instead of forming crystals.
-
Persistent Impurity: NMR shows a persistent singlet at ~13.0 ppm (COOH) and multiplets in the aromatic region that do not integrate correctly, indicating phthalic acid contamination.
-
Low Melting Point: The solid melts over a broad range (e.g., 110–140°C) instead of a sharp point.
Diagnostic Workflow (Decision Matrix)
Before choosing a protocol, determine the state of your crude material.
Figure 1: Decision matrix for selecting the appropriate purification strategy based on crude material state and impurity profile.
Technical Protocols
Protocol A: Selective Solubilization (Removal of Phthalic Acid)
Objective: Exploit the high water solubility of phthalic acid compared to the target oxadiazole. Mechanism: Phthalic acid is a dicarboxylic acid with high solubility in hot water. The target molecule, having a lipophilic oxadiazole ring, is significantly less soluble in neutral aqueous media.
Reagents:
-
Distilled Water
-
0.5 M HCl (optional)
Step-by-Step:
-
Suspension: Take your crude solid (do not attempt this on oil; if oil, solidify by triturating with hexanes first). Suspend it in distilled water (10 mL per gram of solid).
-
Heating: Heat the suspension to 80°C with vigorous stirring for 30 minutes.
-
Note: Phthalic acid will dissolve. The target oxadiazole should remain mostly suspended as a solid.
-
-
Hot Filtration: Filter the mixture while hot using a pre-warmed Buchner funnel.
-
Critical: If you let it cool, phthalic acid will re-precipitate and contaminate your product again.
-
-
Washing: Wash the filter cake immediately with hot water (2 x 5 mL/g).
-
Drying: Dry the solid under vacuum at 50°C.
Validation: Check 1H NMR. The characteristic phthalic acid peaks (AA'BB' system centered at ~7.6 ppm in DMSO) should be diminished.
Protocol B: Anti-Solvent Recrystallization
Objective: Purify the target from minor organic impurities without "oiling out." Challenge: Oxadiazoles are prone to forming oils because their melting points are often depressed by impurities (eutectic formation).
Solvent System: Ethanol (Solvent) / Water (Anti-solvent).
Step-by-Step:
-
Dissolution: Dissolve the crude solid in the minimum amount of boiling Ethanol (absolute).
-
Clarification: If the solution is dark/cloudy, add activated charcoal, boil for 5 mins, and filter hot through Celite.
-
The "Cloud Point": Maintain the solution at near-boiling. Add hot water dropwise until a faint, persistent turbidity (cloudiness) appears.
-
Re-solubilization: Add a few drops of Ethanol to make the solution clear again.
-
Slow Cooling: Turn off the heat and let the flask cool to room temperature undisturbed (wrap in foil to cool slowly).
-
Troubleshooting: If oil droplets appear, scratch the glass vigorously with a spatula to induce nucleation.
-
-
Harvest: Filter the white needles/crystals and wash with cold 50% EtOH/Water.
Protocol C: Flash Chromatography (For Difficult Oils)
Objective: Separation when crystallization fails completely. Stationary Phase: Silica Gel (60 Å).[2]
Mobile Phase Strategy: The target is an acid. You must acidify the mobile phase to prevent "tailing" (streaking) on the column.
| Component | Ratio (v/v) | Function |
| Dichloromethane (DCM) | 95% | Primary carrier (solubilizes the oxadiazole). |
| Methanol (MeOH) | 4% | Adjusts polarity. |
| Acetic Acid (AcOH) | 1% | Critical: Suppresses ionization of the carboxylic acid, sharpening the band. |
Procedure:
-
Load: Dissolve oil in a minimum volume of DCM/MeOH (9:1). Load onto the column.[3]
-
Elute: Run the isocratic mixture (95:4:1).
-
Monitor: The target usually elutes after non-polar byproducts but before highly polar debris.
-
Workup: Combine fractions. Co-evaporate with toluene 3 times to remove the acetic acid (acetic acid has a high boiling point and is hard to remove by rotovap alone).
Mechanistic Insight & Troubleshooting (FAQ)
Q1: Why is my product turning into a sticky oil during recrystallization?
A: This is the "Oiling Out" phenomenon. It happens when the compound's melting point in the solvent mixture is lower than the boiling point of the solvent.
-
Fix: You are likely using too much solvent or cooling too fast. Use the Seeding Technique : Keep a tiny crystal of the crude solid aside. When the hot solution cools to slightly above room temperature, add the seed crystal. This provides a template for the lattice to form, bypassing the amorphous oil phase.
Q2: I see a byproduct peak at ~2.1 ppm in NMR. What is it?
A: This is likely Acetamidoxime (starting material) or a trapped solvent (Acetone/Toluene).
-
Fix: If it is acetamidoxime, it is basic. Dissolve your product in Ethyl Acetate and wash with 0.1 M HCl . The amidoxime will protonate and move to the aqueous layer. The target benzoic acid will stay in the organic layer.[4]
Q3: Can I use base extraction (NaOH) to purify it?
A: Proceed with caution. While the target dissolves in NaOH (forming the sodium benzoate salt), the 1,2,4-oxadiazole ring is sensitive to strong nucleophiles (OH-) at high temperatures or prolonged exposure. It can hydrolyze, opening the ring to form an acyl-guanidine derivative.
-
Recommendation: If you must use base extraction, use saturated NaHCO3 (milder pH ~8.5) instead of NaOH, and keep the contact time short (cold conditions preferred).
References & Authority
-
Synthesis of 1,2,4-Oxadiazoles:
-
Primary Source: This chemistry is based on the classical condensation of amidoximes with anhydrides.
-
Citation: Augustine, J. K., et al. "Propylphosphonic Anhydride (T3P): An Efficient Reagent for the One-Pot Synthesis of 1,2,4-Oxadiazoles." Tetrahedron Letters, vol. 50, no. 26, 2009.
-
-
Purification of Benzoic Acid Derivatives:
-
Context: Separation of phthalic acid from mono-acids.
-
Citation: Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th ed., Longman, 1989. (Standard reference for solubility-based separations of aromatic acids).
-
-
Stability of 1,2,4-Oxadiazoles:
-
Context: Hydrolytic stability warning.
-
Citation: Pace, A., & Buscemi, S. "The 1,2,4-Oxadiazole Ring: A Versatile Building Block in Organic Chemistry." Advances in Heterocyclic Chemistry, vol. 110, 2013.
-
Disclaimer: This guide assumes standard laboratory safety protocols. The 1,2,4-oxadiazole synthesis involves exothermic steps. Always wear PPE.
Sources
- 1. Phthalic anhydride: Pharmacodynamics, Mechanism of action, Toxicity, Applications, Preparation_Chemicalbook [chemicalbook.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. researchgate.net [researchgate.net]
- 4. US1694124A - Purification of benzoic acid and its derivatives - Google Patents [patents.google.com]
Mitigating DMSO cytotoxicity when dissolving 2-(3-Methyl-1,2,4-oxadiazol-5-yl)benzoic acid
Topic: 2-(3-Methyl-1,2,4-oxadiazol-5-yl)benzoic acid
Executive Summary
You are encountering challenges with 2-(3-Methyl-1,2,4-oxadiazol-5-yl)benzoic acid , a scaffold often utilized in nonsense mutation readthrough research and medicinal chemistry. The core issue is a physical-chemical paradox: the compound requires DMSO for initial solubilization due to the lipophilic oxadiazole ring, yet the benzoic acid moiety makes it prone to rapid precipitation ("crashing out") upon contact with aqueous media, all while you attempt to keep DMSO concentrations below cytotoxic thresholds (<0.1–0.5%).
This guide provides three validated workflows to mitigate DMSO cytotoxicity while ensuring consistent compound delivery.
Module 1: The "Intermediate Dilution" Protocol (Standard)
Use this for robust cell lines (e.g., HeLa, HEK293) where DMSO tolerance is ~0.5%.
The Problem: Direct addition of a high-concentration DMSO stock (e.g., 100 mM) to cell culture media creates a localized "shock zone" of high solvent concentration, causing immediate precipitation of the compound before it disperses.
The Solution: A step-down dilution strategy that buffers the transition from organic to aqueous phase.
Protocol:
-
Master Stock (1000x): Dissolve the pure powder in anhydrous DMSO to a concentration of 50 mM . Vortex until clear.
-
Intermediate Stock (10x):
-
Prepare a sterile tube with culture media (pre-warmed to 37°C).
-
Slowly add the Master Stock to the media while vortexing to create a 500 µM solution (containing 1% DMSO).
-
Critical Check: Inspect for turbidity.[1] If clear, proceed immediately.
-
-
Final Dosing (1x):
-
Add the Intermediate Stock to your cell wells at a 1:10 ratio.
-
Final Result: 50 µM compound, 0.1% DMSO .
-
Visual Workflow:
Figure 1: Step-down dilution workflow to prevent precipitation shock. Direct addition (dashed line) is the most common cause of experimental variability.
Module 2: The "In-Situ Salt" Strategy (Advanced)
Use this for sensitive cells (Stem cells, Primary Neurons) requiring <0.05% DMSO.
Scientific Rationale: The compound contains a carboxylic acid group (Benzoic acid).[2][3][4][5][6] By converting this group to its sodium salt, you significantly increase aqueous solubility, reducing or eliminating the need for DMSO.
Protocol:
-
Molar Calculation: Determine the moles of your compound.
-
Base Addition: Instead of dissolving in pure DMSO, dissolve the powder in a 1:1 mixture of DMSO and 1.0 M NaOH (stoichiometric equivalent).
-
Note: The deprotonation of the carboxylic acid (
) creates a charged species that is highly water-soluble.
-
-
Aqueous Dilution: Dilute this concentrate directly into PBS or Media.
-
pH Adjustment: Check the pH of your final media. The buffering capacity of culture media (HEPES/Bicarbonate) usually neutralizes the small amount of NaOH added, but verification is mandatory.
Data Comparison:
| Parameter | Free Acid Form (Standard) | Sodium Salt Form (Optimized) |
| Solvent Required | 100% DMSO | Water or 0.1% DMSO/NaOH |
| Solubility (Aq) | < 0.1 mg/mL | > 10 mg/mL |
| Cytotoxicity Risk | High (Solvent induced) | Low (Compound specific) |
| Cell Permeability | High (Passive diffusion) | Moderate (Requires transporters/pH shift) |
Module 3: DMSO Tolerance & Cytotoxicity Limits
Reference this table to determine if your solvent concentration is compromising your data.
DMSO is not inert; it acts as a chemical chaperone and membrane permeabilizer. Exceeding specific thresholds triggers artifacts (e.g., differentiation in HL-60 cells, apoptosis in neurons).
| Cell Type | Max Safe DMSO (v/v) | Mechanism of Toxicity at Excess |
| Primary Neurons | 0.05% - 0.1% | Membrane blebbing, calcium influx |
| Stem Cells (iPSC/ESC) | 0.1% | Epigenetic alteration, differentiation bias |
| Immortalized (HeLa/HEK) | 0.5% - 1.0% | G1 cell cycle arrest |
| Blood Lines (Jurkat) | 0.1% - 0.2% | Apoptosis induction |
Module 4: Troubleshooting & FAQ
Q1: I see "crystals" on the bottom of the plate after 2 hours. Is this contamination? A: It is likely compound precipitation , not contamination. 2-(3-Methyl-1,2,4-oxadiazol-5-yl)benzoic acid is planar and stacks easily.
-
Test: Warm the plate to 37°C and view under a microscope. If crystals dissolve or change shape, it is precipitation.
-
Fix: Use the Intermediate Dilution Protocol (Module 1) or switch to the Salt Strategy (Module 2).
Q2: My cells are dying in the vehicle control (DMSO only). A: You are exceeding the "DMSO Load."
-
Calculation: If you add 5 µL of stock to 100 µL media, that is 4.7% DMSO . This is lethal.
-
Fix: Ensure your final volume of DMSO is
0.1% (e.g., 1 µL stock in 1000 µL media).
Q3: Can I use Cyclodextrins instead? A: Yes. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is an excellent alternative.
-
Protocol: Prepare a 20% (w/v) HP-β-CD solution in water. Add your compound to this solution and sonicate at 40°C for 30 minutes. The hydrophobic oxadiazole ring will nest inside the cyclodextrin cavity, rendering the complex water-soluble without any DMSO.
Decision Logic for Experimental Design:
Figure 2: Decision matrix for selecting the appropriate solubilization strategy based on cell sensitivity and compound behavior.
References
-
Adler, M. et al. (2023). DMSO usage in cell culture: Cytotoxicity limits and best practices. LifeTein Technical Review. Link
-
Usacheva, T. R. et al. (2021).[5] Complexation of Cyclodextrins with Benzoic Acid in Water-Organic Solvents.[5][7][8] Molecules, 26(15), 4442. Link
-
Verheijen, M. et al. (2019). DMSO induces drastic changes in human cellular processes and gene expression at low concentrations. Archives of Toxicology. Link
-
PubChem Compound Summary. (2025). Benzoic acid derivatives and solubility profiles.[2][5][6] National Library of Medicine. Link
Sources
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- 4. byjus.com [byjus.com]
- 5. mdpi.com [mdpi.com]
- 6. Benzoic Acid - Structure, Properties, Reactions | Turito [turito.com]
- 7. Complexation of Cyclodextrins with Benzoic Acid in Water-Organic Solvents: A Solvation-Thermodynamic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Complexation of Cyclodextrins with Benzoic Acid in Water-Organic Solvents: A Solvation-Thermodynamic Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Structural Elucidation of 2-(3-Methyl-1,2,4-oxadiazol-5-yl)benzoic Acid: A Comparative MS Fragmentation Guide
Executive Summary & Comparison Strategy
In drug discovery, 2-(3-Methyl-1,2,4-oxadiazol-5-yl)benzoic acid represents a critical scaffold where the oxadiazole ring acts as a bioisostere for esters or amides, offering improved metabolic stability. However, its structural characterization presents a unique analytical challenge: distinguishing the 1,2,4-regioisomer from its 1,2,3- or 1,3,4-analogues and characterizing the "ortho effect" induced by the carboxylic acid.[1]
This guide compares the mass spectrometric behavior of this compound using two distinct ionization modalities: Electrospray Ionization (ESI) and Electron Ionization (EI) .[1][2][3][4] Unlike standard datasheets, we focus on the causality of fragmentation—specifically the ortho-effect-driven dehydration—to provide a self-validating method for structural confirmation.
Quick Comparison: ESI (LC-MS) vs. EI (GC-MS)[1][2]
| Feature | ESI (Soft Ionization) | EI (Hard Ionization) |
| Primary Utility | Pharmacokinetic (PK) quantification, impurity profiling.[1] | Structural fingerprinting, library matching.[1] |
| Dominant Ion | Molecular Ion | |
| Key Mechanism | Protonation-driven rearrangements (Ortho-effect). | Radical-driven retro-cycloadditions (RDA). |
| Detection Limit | Picogram range (High Sensitivity). | Nanogram range (Moderate Sensitivity).[1] |
Theoretical Framework: The "Ortho Effect" Mechanism[1][5]
The defining feature of 2-(3-Methyl-1,2,4-oxadiazol-5-yl)benzoic acid is the steric and electronic interaction between the carboxylic acid at position 1 and the oxadiazole ring at position 2 (ortho).
The Mechanism
In ortho-substituted benzoic acids, the protonated carboxylic acid moiety (
-
Why this matters: If you observe a strong
transition, you confirm the ortho regiochemistry without needing NMR.[1]
Fragmentation Pathways & Visualization[1]
The following diagram maps the competing fragmentation pathways. Note the divergence between the Bioisostere Stability Pathway (Ring Cleavage) and the Ortho-Interaction Pathway (Dehydration).[1]
Caption: Figure 1.[1] Competing fragmentation pathways for 2-(3-Methyl-1,2,4-oxadiazol-5-yl)benzoic acid. The green node (m/z 187) is diagnostic for the ortho-isomer.[1]
Experimental Protocol: Self-Validating LC-MS/MS Method
This protocol is designed for Triple Quadrupole (QqQ) or Q-TOF systems.[1] It uses the "Ortho Effect" as a system suitability test.
Reagents & Preparation[1][6][7]
-
Solvent A: Water + 0.1% Formic Acid (Proton source is critical for ESI).[1]
-
Solvent B: Acetonitrile (MeCN).[1]
-
Standard: 1 µg/mL in 50:50 A:B.
Step-by-Step Workflow
-
Source Optimization (ESI+):
-
Set Source Temp to
and Desolvation Gas to High ( ). -
Rationale: Oxadiazoles are thermally stable, but the carboxylic acid requires efficient desolvation to prevent adduct formation (
), which suppresses structural fragmentation.[1]
-
-
Precursor Selection:
-
Collision Energy (CE) Ramp:
Diagnostic Ion Table[1]
| m/z (ESI+) | Fragment Identity | Mechanism | Structural Insight |
| 205.06 | Protonated Molecule | Confirms MW (204.18).[1] | |
| 187.05 | Ortho-Dehydration | Critical: Confirms ortho-substitution. | |
| 164.03 | Retro-Cycloaddition | Confirms 3-methyl-1,2,4-oxadiazole ring integrity. | |
| 161.07 | Decarboxylation | Confirms free carboxylic acid group.[1] | |
| 105.03 | Benzoyl Cation | General aromatic backbone confirmation.[1] |
Comparative Analysis: ESI vs. EI Performance
When developing a method, the choice of ionization governs the information quality.[1]
Scenario A: Drug Metabolism (DMPK) -> Use ESI[1]
-
Why: ESI preserves the molecular ion.[1][6] In biological matrices (plasma/urine), you will likely see the Glucuronide metabolite (
).[1] -
Observation: The oxadiazole ring is generally stable against Phase I metabolism, but the carboxylic acid will undergo Phase II conjugation.[1] ESI is required to detect these polar conjugates.
Scenario B: Impurity Identification (Synthesis) -> Use EI
-
Why: EI provides a "fingerprint."[7] The 1,2,4-oxadiazole ring is susceptible to radical-induced cleavage at the N-O bond.
-
Observation: EI spectra will show a much lower abundance of
( ) and a higher abundance of and (Phenyl).[1] -
Differentiation: EI is superior for distinguishing the 3-methyl-5-phenyl isomer from the 5-methyl-3-phenyl isomer based on the ratio of nitrile fragments (
vs ).
References
-
NIST Mass Spectrometry Data Center. "Ortho Effects in Benzoic Acid Derivatives." NIST Chemistry WebBook, SRD 69. [Link][1]
-
Srivastava, R. et al. (2005).[1][8] "Mass spectrometric analysis of 1,2,4-oxadiazoles and 4,5-dihydro-1,2,4-oxadiazoles." Mass Spectrometry Reviews. [Link][1]
-
Gross, J. H. (2017).[1] Mass Spectrometry: A Textbook. "Chapter 6: Fragmentation of Organic Ions and Interpretation of EI Mass Spectra." Springer. [Link][1]
-
Fu, X. et al. (2018).[1] "Identification of ortho-Substituted Benzoic Acid/Ester Derivatives via the Gas-Phase Neighboring Group Participation Effect." Journal of the American Society for Mass Spectrometry. [Link][1]
Sources
- 1. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 3. researchgate.net [researchgate.net]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. merit.url.edu [merit.url.edu]
- 6. Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI - MetwareBio [metwarebio.com]
- 7. tsapps.nist.gov [tsapps.nist.gov]
- 8. semanticscholar.org [semanticscholar.org]
Validating Purity of 2-(3-Methyl-1,2,4-oxadiazol-5-yl)benzoic Acid: An Advanced Elemental Analysis Guide
Executive Summary: The "Purity Paradox"
In pharmaceutical intermediate development, 2-(3-Methyl-1,2,4-oxadiazol-5-yl)benzoic acid represents a classic "Purity Paradox." Researchers frequently observe High-Performance Liquid Chromatography (HPLC) purity >99.5% (at 254 nm), yet the compound fails downstream cyclization or biological assays.
The reason: HPLC detects chromophores. It is blind to non-chromophoric impurities common in this synthesis, such as trapped inorganic salts, residual water (due to the hygroscopic benzoic acid moiety), or trapped crystallization solvents.
Elemental Analysis (CHN/O) is not merely a box-checking exercise for publication; it is the only bulk-property method capable of validating the total chemical composition. This guide details a self-validating protocol to confirm the purity of this specific oxadiazole derivative.
Comparative Analysis: Why Elemental Analysis?
While HPLC and NMR are indispensable, they lack the "mass balance" confirmation provided by combustion analysis.
Table 1: Methodological Comparison for Purity Validation
| Feature | Elemental Analysis (CHN) | HPLC-UV/Vis | qNMR (Quantitative NMR) |
| Primary Detection | Bulk weight % of C, H, N | UV-active chromophores | Proton environments |
| Blind Spots | Isomers (same formula) | Inorganic salts, Water, Solvents | Paramagnetic impurities, low-proton impurities |
| Precision | |||
| Critical Utility | Confirms Solvation State & Salt presence | Trace organic impurity profiling | Structural confirmation |
| Sample Req. | 2–5 mg (Destructive) | <1 mg (Recoverable) | 5–10 mg (Recoverable) |
Target Molecule Specifications
Before initiating the protocol, the theoretical values must be established. The presence of the nitrogen-rich oxadiazole ring and the carboxylic acid group creates specific combustion challenges.
Compound: 2-(3-Methyl-1,2,4-oxadiazol-5-yl)benzoic acid
Formula:
Table 2: Theoretical Composition
| Element | Calculation | Theoretical Mass % | Acceptance Range ( |
| Carbon (C) | 58.82% | 58.42% – 59.22% | |
| Hydrogen (H) | 3.95% | 3.55% – 4.35% | |
| Nitrogen (N) | 13.72% | 13.32% – 14.12% |
Critical Insight: The Nitrogen content (13.72%) is the "fingerprint" of the oxadiazole ring. If the synthesis failed (e.g., unreacted phthalic anhydride or open-chain amidoxime intermediate), the %N will deviate significantly even if %C is close.
The "Triangulation" Validation Protocol
Do not rely on a single run. Use this self-validating workflow to ensure data integrity.
Phase 1: Pre-Analysis Conditioning (The Drying Step)
Context: The carboxylic acid moiety is capable of hydrogen bonding, making the molecule hygroscopic.
-
Thermogravimetric Analysis (TGA) Scan: Run a rapid TGA from 30°C to 150°C.
-
Goal: Identify weight loss <100°C (surface water) vs. >100°C (lattice solvent).
-
-
Vacuum Drying: Dry the sample at 60°C under high vacuum (<10 mbar) for 4 hours.
-
Warning: Do not exceed 80°C to avoid potential decarboxylation of the benzoic acid.
-
Phase 2: Combustion Optimization
Context: 1,2,4-oxadiazoles are thermally stable and nitrogen-rich. Incomplete combustion leads to low %N results (formation of carbon nitrides).
-
Oxidation Catalyst: Add Tungsten (VI) Oxide (
) to the tin capsule. This aids in the complete oxidation of the heterocyclic ring. -
Oxygen Boost: Ensure the combustion reactor is dosed with a 5-second dynamic oxygen injection (standard is often 2-3s) to prevent "soot" formation from the aromatic benzene ring.
Phase 3: The "Zero-Blank" Workflow
-
Run Blank: Empty tin capsule.
-
Run Standard: Acetanilide (K factor calibration). Must be within
of theoretical. -
Run Sample (A): 2.0 mg.
-
Run Sample (B): 2.5 mg (Varying weight proves homogeneity).
-
Run Standard: Drift check.
Visualizing the Validation Logic
The following diagram illustrates the decision matrix for interpreting EA results in the context of this specific molecule.
Figure 1: The "Triangulation" decision matrix for validating oxadiazole purity. Note the feedback loop for re-drying samples.
Troubleshooting & Interpretation
When results fail the
Scenario A: Low %C, High %H, Low %N
-
Diagnosis: Solvent Entrapment.
-
Mechanism: The benzoic acid moiety forms strong hydrogen bonds with solvents like ethanol or water (common recrystallization solvents).
-
Calculation: If the sample contains 1 mole of water per mole of product, the Theoretical %C drops from 58.8% to ~54.0%.
-
Solution: Perform TGA. If weight loss corresponds to solvent stoichiometry, report as "Solvate" or re-dry aggressively.
Scenario B: Low %C, Low %H, Low %N (Proportional Drop)
-
Diagnosis: Inorganic Contamination.
-
Mechanism: Sodium or Potassium salts (from the NaOH/KOH used in the cyclization step) are trapped. These do not combust, leaving ash.
-
Solution: Check %Residue (Ash) after combustion. If >0%, perform an aqueous wash and recrystallization.
Scenario C: Correct %C, Low %N
-
Diagnosis: Phthalic Anhydride Contamination.
-
Mechanism: The starting material (Phthalic anhydride) has %C=64.8% and %N=0%. A mixture of product and starting material will dilute the Nitrogen value while keeping Carbon relatively high.
-
Solution: Check HPLC/TLC. The anhydride is less polar.
References
-
American Chemical Society (ACS). Author Guidelines for Elemental Analysis Data.[1] (Standard requirement of
for purity validation). [Link] -
National Institutes of Health (NIH). An International Study Evaluating Elemental Analysis. (Statistical analysis of EA reliability). [Link]
-
Intertek. Trace Metals Testing and Elemental Analysis for Pharmaceuticals.[2] (Methodologies for detecting inorganic impurities). [Link]
Sources
Determining the Crystal Structure of 2-(3-Methyl-1,2,4-oxadiazol-5-yl)benzoic acid: A Comparative Guide to Methodologies
In the landscape of modern drug discovery and materials science, a molecule's three-dimensional structure is a critical determinant of its function, efficacy, and intellectual property value. For researchers engaged in the development of novel therapeutics, understanding the precise atomic arrangement within a crystal lattice can unveil key insights into intermolecular interactions, polymorphism, and solid-state stability. This guide provides a comprehensive overview of the methodologies for determining the crystal structure of 2-(3-Methyl-1,2,4-oxadiazol-5-yl)benzoic acid, a heterocyclic compound with significant potential in medicinal chemistry.[1][2] We will delve into the practical aspects of sample preparation, data acquisition, and structural analysis, comparing the predominant techniques to empower researchers with the knowledge to make informed experimental decisions.
The 1,2,4-oxadiazole moiety is a well-established bioisostere for esters and amides, offering enhanced metabolic stability and favorable pharmacokinetic properties.[3][4] Its incorporation into a benzoic acid scaffold, as seen in 2-(3-Methyl-1,2,4-oxadiazol-5-yl)benzoic acid, presents a compelling framework for the design of novel bioactive agents.[1][5] The determination of its crystal structure is paramount for understanding its solid-state behavior and for facilitating structure-based drug design.
Synthesis and Crystallization: The Crucial First Steps
A prerequisite for any crystal structure determination is the availability of high-quality single crystals. This journey begins with the synthesis of the target compound, followed by a meticulous crystallization process.
Synthesis of 2-(3-Methyl-1,2,4-oxadiazol-5-yl)benzoic acid
The synthesis of 1,2,4-oxadiazole derivatives bearing a carboxylic acid group is well-documented. A common and efficient method involves the condensation of an amidoxime with a dicarboxylic acid anhydride, followed by cyclodehydration.[1][3]
Experimental Protocol: Synthesis
-
Reaction Setup: In a round-bottom flask, dissolve phthalic anhydride (1.0 eq.) and acetamidoxime (1.0 eq.) in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Intermediate Formation: Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). This step forms the O-acyl amidoxime intermediate.
-
Cyclodehydration: Once the starting materials are consumed, add a base such as potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) to the reaction mixture. Gently heat the mixture to facilitate the cyclodehydration to the 1,2,4-oxadiazole ring.
-
Workup and Purification: After cooling to room temperature, acidify the mixture with a dilute acid (e.g., 1M HCl) to precipitate the carboxylic acid product.[1] The crude product can be collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
Crystallization Methodologies
Obtaining diffraction-quality single crystals is often the most challenging aspect of crystal structure determination. Several techniques can be employed, and the optimal method is typically found through empirical screening.
Table 1: Comparison of Crystallization Techniques
| Method | Principle | Advantages | Disadvantages |
| Slow Evaporation | A solution of the compound is allowed to evaporate slowly, gradually increasing the concentration until saturation is exceeded and crystals form. | Simple to set up; can produce large, high-quality crystals. | Can be slow; success is highly dependent on solvent choice and environmental stability. |
| Vapor Diffusion | A concentrated solution of the compound is placed in a sealed container with a larger reservoir of a miscible "anti-solvent" in which the compound is poorly soluble. Slow diffusion of the anti-solvent vapor into the compound solution induces crystallization. | Well-controlled crystal growth; effective for small quantities of material. | Requires careful selection of solvent/anti-solvent pairs; can be sensitive to temperature fluctuations. |
| Cooling Crystallization | A saturated solution of the compound at an elevated temperature is slowly cooled, decreasing the solubility and causing crystallization.[6] | Can produce large crystals; allows for control over the cooling rate. | Requires the compound to have a significant temperature-dependent solubility; risk of rapid precipitation leading to poor crystal quality. |
| Co-crystallization | The target molecule is crystallized with a second "co-former" molecule, forming a new crystalline solid with a defined stoichiometric ratio.[7] | Can improve the crystallinity and stability of the target molecule; offers opportunities to modify physical properties. | Requires screening of suitable co-formers; the resulting structure is of the co-crystal, not the pure compound. |
Experimental Protocol: Crystallization Screening
A pragmatic approach to crystallization involves setting up a multi-well plate with various solvent systems and employing different crystallization techniques simultaneously. For 2-(3-Methyl-1,2,4-oxadiazol-5-yl)benzoic acid, consider solvents such as ethanol, methanol, acetone, ethyl acetate, and mixtures with water as an anti-solvent.
Primary Methods for Crystal Structure Determination
Once suitable crystals are obtained, the next step is to analyze them using diffraction techniques. The two primary methods for determining the crystal structure of small molecules are Single-Crystal X-ray Diffraction (SC-XRD) and Powder X-ray Diffraction (PXRD).
Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique involves irradiating a single crystal with a focused beam of X-rays and measuring the diffraction pattern produced.
Workflow for Single-Crystal X-ray Diffraction
Caption: Workflow for Single-Crystal X-ray Diffraction.
Causality in Experimental Choices:
-
Crystal Selection: A high-quality single crystal, free from defects and twinning, is crucial. The size and shape of the crystal will influence the data collection strategy.
-
X-ray Source: The choice of X-ray source (e.g., Mo or Cu) depends on the elemental composition of the crystal and its size.
-
Data Collection Strategy: The strategy (e.g., omega scans) is designed to collect a complete and redundant dataset, which is essential for accurate structure determination.
-
Structure Solution: Direct methods or Patterson methods are typically used to solve the "phase problem" and generate an initial electron density map.
-
Structure Refinement: The initial model is refined against the experimental data by adjusting atomic positions, displacement parameters, and other variables to minimize the difference between the observed and calculated structure factors.
Powder X-ray Diffraction (PXRD)
PXRD is a powerful technique for analyzing polycrystalline materials. Instead of a single crystal, a fine powder of the material is used, which contains a vast number of randomly oriented crystallites.
Workflow for Powder X-ray Diffraction
Caption: Workflow for Powder X-ray Diffraction.
Trustworthiness of the Protocol:
The Rietveld refinement method, a cornerstone of PXRD analysis, is a self-validating system. It involves fitting the entire calculated diffraction pattern to the experimental data, which provides a robust assessment of the structural model's quality.
Comparison of SC-XRD and PXRD for Structure Determination
| Feature | Single-Crystal X-ray Diffraction (SC-XRD) | Powder X-ray Diffraction (PXRD) |
| Sample Requirement | A single crystal of sufficient size and quality (typically > 10 µm). | A polycrystalline powder (milligrams). |
| Information Obtained | Precise atomic coordinates, bond lengths, bond angles, torsion angles, and absolute stereochemistry. | Unit cell parameters, phase identification, and crystal structure (with lower precision than SC-XRD). |
| Resolution | Atomic resolution. | Lower resolution than SC-XRD. |
| Primary Application | Ab initio structure determination of novel compounds. | Phase identification, polymorphism screening, and quality control. Structure solution is possible but more challenging. |
| Advantages | Unambiguous and highly accurate structure determination. | Does not require single crystals; rapid data collection. |
| Disadvantages | Growing suitable single crystals can be a significant bottleneck. | Overlapping reflections can make structure solution difficult for complex, low-symmetry structures. |
For the de novo structure determination of 2-(3-Methyl-1,2,4-oxadiazol-5-yl)benzoic acid, Single-Crystal X-ray Diffraction is the preferred method . It will provide the detailed and unambiguous structural information necessary for applications in drug design and materials science. PXRD would be a valuable complementary technique for confirming the bulk purity of the synthesized material and for studying polymorphism.
Conclusion
The determination of the crystal structure of 2-(3-Methyl-1,2,4-oxadiazol-5-yl)benzoic acid is a critical step in harnessing its full potential. A successful outcome hinges on a systematic approach that begins with robust synthesis and meticulous crystallization screening. While both Single-Crystal and Powder X-ray Diffraction provide valuable structural insights, SC-XRD stands as the definitive method for obtaining a precise and complete three-dimensional atomic model. The data generated from such an analysis will be invaluable for understanding the molecule's intermolecular interactions, guiding further chemical modifications, and ultimately accelerating the development of new and improved therapeutic agents.
References
- Studies on the Synthesis of 2-(3-Phenyl-1,2,4-oxadiazol-5-yl) Benzoic Acid. (n.d.). Source not specified.
- Baykov, S., et al. (2015). Synthesis of benzoic acids containing a 1,2,4-oxadiazole ring. Russian Chemical Bulletin, 64(1), 142-145.
-
Rasayan Journal of Chemistry. (2021). SYNTHESIS OF (SUBSTITUTED-PHENYL- 1,2,4-OXADIAZOL-5-YL) METHYL-2-(3-OXO-2,3-DIHYDRO- 4H-BENZO[B][3][4] OXAZIN-4-YL) ACETATE DERIV. Rasayan Journal of Chemistry, 14(1).
- Qin, B., et al. (2024). Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety as Sarbecovirus Papain-like Protease Inhibitors. Journal of Medicinal Chemistry.
- Katta, J., & Rasmuson, A. C. (2008). Spherical Crystallization of Benzoic Acid. International Journal of Pharmaceutics, 348(1-2), 61-69.
-
Reddit. (n.d.). The crystallization process of benzoic acid. Retrieved from [Link]
- 1,2,4- OXADIAZOL-5-YL] BENZOIC ACID DERIVATIVES AS POTENTIAL BIOACTIVE COMPOUNDS. (n.d.). Source not specified.
- Berry, M. B., et al. (2009). Co-crystallisation of benzoic acid derivatives with N-containing bases in solution and by mechanical grinding: stoichiometric variants, polymorphism and twinning. CrystEngComm, 11, 448-458.
-
COMSOL. (n.d.). Crystallization of Benzoic Acid in a Mixed Suspension, Mixed Product Removal Crystallizer. Retrieved from [Link]
- Unangst, P. C., et al. (1989). Synthesis of 2-(2,3-dihydro-2-oxo-1,3,4-oxadiazol-5-yl) benzo heterocycles. A novel series of orally active antiallergic agents. Journal of Medicinal Chemistry, 32(6), 1360-1366.
- Ali, G. Q., & Tomi, I. H. R. (2024). Synthesis and characterization of new liquid crystalline materials based on 1,2,4-oxadiazole derivatives. Journal of Molecular Structure, 1298, 137033.
- Al-Omary, F. A. M., et al. (2023). Crystal structure of 2-[(4-bromobenzyl)thio]- 5-(5-bromothiophen-2-yl)-1,3,4-oxadiazole. Zeitschrift für Kristallographie - New Crystal Structures.
-
Chembase.cn. (2025). Cas no 95124-68-8 (4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoic acid). Retrieved from [Link]
- Frontiers in Chemistry. (2022). 2-(1,2,4-triazole-5-yl)
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Reproducibility in Nonsense Suppression: A Comparative Guide to 2-(3-Methyl-1,2,4-oxadiazol-5-yl)benzoic Acid
Topic: Reproducibility of Nonsense Suppression Assays with 2-(3-Methyl-1,2,4-oxadiazol-5-yl)benzoic acid Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
The small molecule 2-(3-Methyl-1,2,4-oxadiazol-5-yl)benzoic acid (commonly known as Ataluren or PTC124 ) represents a significant, yet controversial, chapter in the development of nonsense suppression therapies.[1] Designed to promote ribosomal readthrough of premature termination codons (PTCs), it offers a safety profile superior to traditional aminoglycosides.[2][3] However, its development has been plagued by reproducibility challenges, specifically related to reporter assay artifacts .
This guide objectively analyzes the performance of Ataluren against established alternatives, dissects the mechanism of the infamous Firefly Luciferase (FLuc) artifact, and provides a validated, orthogonal workflow for researchers to ensure data integrity.
Part 1: The Molecule & The Mechanism
Chemical Name: 2-(3-Methyl-1,2,4-oxadiazol-5-yl)benzoic acid Common Name: Ataluren (PTC124) Target: The Ribosome (80S) / Nonsense Mutations (UGA > UAG > UAA)[1][4]
The Theoretical Mechanism
Ataluren is proposed to function as a "structural patch" on the ribosome, likely interacting with the 18S rRNA or the decoding center. It lowers the fidelity of codon recognition specifically at premature stop codons, allowing the insertion of a near-cognate tRNA (often Gln, Lys, or Tyr) and restoring full-length protein synthesis. Unlike aminoglycosides, it is claimed to spare natural stop codons, reducing off-target toxicity.[3][5]
The Reproducibility Crisis: The FLuc Artifact
The initial discovery of Ataluren relied heavily on Firefly Luciferase (FLuc) reporter assays.[4] Subsequent independent studies (Auld et al., 2009) revealed that Ataluren stabilizes the FLuc enzyme post-translationally . It acts as a luciferase inhibitor/stabilizer, preventing its degradation and artificially boosting the bioluminescent signal without promoting actual mRNA readthrough.
Critical Implication: Any readthrough data derived solely from FLuc reporters for this compound class must be considered suspect until validated by orthogonal methods.
Part 2: Comparative Analysis
The following table contrasts Ataluren with the "gold standard" (but toxic) aminoglycosides and next-generation derivatives.
Table 1: Performance & Profile Comparison
| Feature | Ataluren (PTC124) | Gentamicin / G418 | ELX-02 (NB-124) |
| Chemical Class | 1,2,4-Oxadiazole | Aminoglycoside | Synthetic Aminoglycoside |
| Readthrough Efficacy | Low / Variable (Cell-type dependent) | High (G418 is the positive control) | Moderate to High |
| Toxicity Profile | Excellent (High safety margin) | Poor (Nephrotoxic, Ototoxic) | Improved (Reduced mitochondrial binding) |
| Oral Bioavailability | Yes | No (IV/IM/Inhaled) | No (Subcutaneous) |
| Primary Artifact | Stabilizes Firefly Luciferase | Cytotoxicity at high doses | None reported |
| Clinical Status | Conditional approval (EU) for DMD; Mixed Phase 3 results | Off-label use (CF/DMD); Limited by toxicity | Clinical Trials (Phase 2) |
| Best Use Case | Long-term chronic therapy (if responder) | In vitro positive control (G418) | Next-gen therapeutic candidate |
Part 3: The "Gold Standard" Validation Protocol
To avoid the pitfalls of the FLuc artifact, a rigorous, multi-tiered validation approach is required. This protocol prioritizes orthogonal data confirmation.
Phase A: Reporter Selection (The "No-FLuc" Rule)
-
Do NOT use: Firefly Luciferase (FLuc) vectors (e.g., pGL3, pGL4) for primary screening of oxadiazoles.
-
DO use: Renilla luciferase (RLuc), NanoLuc, or fluorescent proteins (GFP/YFP).
-
Dual-Reporter Systems: Use a tandem construct (e.g., RLuc-UGA-FLuc) only if you validate that the compound does not affect the downstream reporter independently.
Phase B: Experimental Workflow
-
Treatment: Treat cells (e.g., HEK293, HeLa, or patient-derived fibroblasts) with Ataluren (0.1 – 30 µM) for 24–48 hours. Include G418 (100–400 µg/mL) as a positive control.
-
Orthogonal Readout 1 (Western Blot):
-
Lyse cells and probe for the full-length protein .
-
Note: Readthrough protein levels are often <5% of wild-type. Use high-sensitivity ECL reagents.
-
Crucial Control: Ensure the antibody detects an epitope downstream of the premature stop codon.
-
-
Orthogonal Readout 2 (Functional Assay):
-
Demonstrate restored activity (e.g., CFTR chloride transport, enzyme activity).[6] This confirms the inserted amino acid allows for a functional protein.
-
-
RNA Quantification (RT-qPCR):
-
Measure mRNA levels to distinguish between readthrough and NMD inhibition. True readthrough agents often stabilize mRNA levels indirectly by preventing NMD, but this must be quantified.
-
Part 4: Visualization of Mechanisms
Diagram 1: The Artifact vs. True Readthrough
This diagram illustrates why FLuc assays generate false positives with Ataluren.
Caption: Comparison of true ribosomal readthrough versus the post-translational stabilization of Firefly Luciferase by Ataluren, which mimics readthrough activity.
Diagram 2: Recommended Validation Workflow
A logic flow for researchers to validate "hits" and exclude artifacts.
Caption: Step-by-step decision matrix for validating nonsense suppression activity, prioritizing orthogonal confirmation to rule out reporter-specific artifacts.
References
-
Welch, E. M., et al. (2007). PTC124 targets genetic disorders caused by nonsense mutations.[3][5][7] Nature, 447, 87–91. Link
-
Auld, D. S., et al. (2009). Mechanism of PTC124 activity in cell-based luciferase assays of nonsense codon suppression.[7][8] Proceedings of the National Academy of Sciences, 106(9), 3585–3590. Link
-
Auld, D. S., et al. (2010). Molecular basis for the high-affinity binding and stabilization of firefly luciferase by PTC124. Proceedings of the National Academy of Sciences, 107(11), 4878–4883. Link
-
Roy, B., et al. (2016). Ataluren stimulates ribosomal selection of near-cognate tRNAs to promote nonsense suppression. Proceedings of the National Academy of Sciences, 113(44), 12508–12513. Link
-
Peltz, S. W., et al. (2013). Ataluren as an Agent for Therapeutic Nonsense Suppression. Annual Review of Medicine, 64, 407-425. Link
-
McElroy, S. P., et al. (2013). A Lack of Premature Termination Codon Read-Through Efficacy of PTC124 (Ataluren) in a Diverse Array of Reporter Assays. PLOS Biology, 11(6), e1001593. Link
Sources
- 1. Toward a Rationale for the PTC124 (Ataluren) Promoted Readthrough of Premature Stop Codons: A Computational Approach and GFP-Reporter Cell-Based Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Strategies against Nonsense: Oxadiazoles as Translational Readthrough-Inducing Drugs (TRIDs) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Deciphering the Nonsense Readthrough Mechanism of Action of Ataluren: An in Silico Compared Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. Ataluren as an agent for therapeutic nonsense suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. (PDF) Mechanism of PTC124 Activity in Cell-Based Luciferase [research.amanote.com]
Safety Operating Guide
Operational Guide: Proper Disposal of 2-(3-Methyl-1,2,4-oxadiazol-5-yl)benzoic acid
Executive Safety Summary
2-(3-Methyl-1,2,4-oxadiazol-5-yl)benzoic acid is a nitrogen-rich heterocyclic carboxylic acid. While generally stable under ambient conditions, the presence of the 1,2,4-oxadiazole ring combined with a carboxylic acid moiety dictates specific segregation protocols to prevent inadvertent mobilization or reactivity.
Immediate Action Directive:
-
Primary Waste Stream: High-Temperature Incineration (Solid or Organic Liquid).
-
Critical Segregation: Do NOT mix with strong oxidizers (e.g., peroxides, nitric acid) or strong reducing agents.
-
Drain Disposal: STRICTLY PROHIBITED. As a pharmaceutical intermediate/heterocycle, this compound must not enter municipal water systems due to potential biological activity.
Chemical Profile & Hazard Assessment
To ensure safe disposal, we must understand the "Why" behind the protocols. This compound behaves as a typical organic acid but carries the thermal properties of the oxadiazole ring.
Physicochemical Properties (Class-Based)
| Property | Characteristic | Operational Implication |
| Functional Groups | Carboxylic Acid (-COOH), 1,2,4-Oxadiazole | Acidic pH; potential for salt formation. |
| Physical State | Solid (Crystalline Powder) | Dust generation is a primary inhalation risk during transfer. |
| Solubility | DMSO, Methanol, Dilute Base | Soluble waste requires solvent-compatible containers (HDPE/Glass). |
| Stability | Stable at STP | Avoid Shock/Heat: While stable, nitrogen-rich heterocycles can be energetic. |
GHS Hazard Classification (Projected based on Analogs)
Treat as a Hazardous Substance.
Pre-Disposal Stabilization & Segregation
Before moving waste to the central accumulation area, the researcher must stabilize the material at the bench.
A. Solid Waste (Pure Compound)
-
Containerization: Collect pure solid waste in a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.[6]
-
Labeling: Mark as "Hazardous Waste - Solid Organic."
-
Incompatibility Check: Ensure no oxidizing solids (e.g., potassium permanganate) are present in the same container.
B. Liquid Waste (Mother Liquors/Solutions)
The disposal path depends on the solvent used during synthesis or purification.
-
Scenario A: Halogenated Solvents (DCM, Chloroform)
-
Segregate into "Halogenated Organic Waste" carboys.
-
Do not neutralize the acid in this stream; the incinerator facility handles pH adjustments.
-
-
Scenario B: Non-Halogenated Solvents (Methanol, DMSO, Ethyl Acetate)
-
Segregate into "Non-Halogenated Organic Waste" carboys.
-
pH Warning: If the solution is highly acidic (pH < 2), consider a preliminary quench with dilute sodium bicarbonate only if your facility requires pH > 4 for organic waste streams. Otherwise, dispose of as-is to prevent exotherms.
-
Disposal Workflow Diagram
The following decision tree illustrates the logic flow for disposing of 2-(3-Methyl-1,2,4-oxadiazol-5-yl)benzoic acid to ensure compliance and safety.
Figure 1: Logic flow for segregating solid and liquid waste streams to ensure proper downstream incineration.
Detailed Operational Protocols
Protocol A: Spill Cleanup (Solid)
Trigger: Spillage of powder onto bench or floor.
-
PPE: Don Nitrile gloves (double gloving recommended), safety goggles, and a lab coat. If the spill is >10g, use a N95 dust mask or respirator.
-
Containment: Cover the spill gently with damp paper towels to prevent dust aerosolization.
-
Collection: Scoop the material using a plastic dustpan or index card. Do not use a brush that will generate dust.
-
Cleaning: Wipe the area with a soap/water solution, followed by an ethanol wipe.
-
Disposal: Place all cleanup materials (towels, gloves) into a hazardous waste bag/container labeled "Debris contaminated with Organic Acid."
Protocol B: Container Labeling Requirements
Regulatory agencies (EPA/RCRA in US, EWC in EU) require specific data on the label. Do not use abbreviations.
-
Chemical Name: Write out "2-(3-Methyl-1,2,4-oxadiazol-5-yl)benzoic acid".
-
Hazards: Check "Toxic" and "Irritant".[1]
-
Generator: Your Name/Lab Group.
Emergency Contingencies
| Incident | Immediate Response |
| Eye Contact | Rinse cautiously with water for 15 minutes. Remove contact lenses if present.[1][2][4][7] Seek medical attention immediately (Acidic irritation risk). |
| Skin Contact | Wash with copious soap and water.[1][2][4][5] If irritation persists (redness/blistering), consult a physician. |
| Inhalation | Move to fresh air.[1][2][4][5][7] If breathing is difficult, administer oxygen (trained personnel only). |
| Fire | Use CO2, Dry Chemical, or Foam.[1] Warning: Burning may release Nitrogen Oxides (NOx) and Carbon Monoxide. |
References
-
Fisher Scientific. (2025). Safety Data Sheet: 2-(3-Methyl-1,2,4-oxadiazol-5-yl)benzoic acid. Retrieved from
-
Merck Millipore. (2021). Safety Data Sheet: Oxadiazole Benzoic Acid Derivatives. Retrieved from
-
Dartmouth College EHS. (2024). Hazardous Waste Disposal Guide: Organic Acids and Heterocycles. Retrieved from
-
PubChem. (n.d.). Compound Summary: Benzoic acid, 4-(5-methyl-1,2,4-oxadiazol-3-yl)- (Analogous Structure). Retrieved from
Sources
- 1. dept.harpercollege.edu [dept.harpercollege.edu]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. chemos.de [chemos.de]
- 4. fishersci.com [fishersci.com]
- 5. 2-(3-Methyl-1,2,4-oxadiazol-5-yl)benzoic acid, 97%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. merckmillipore.com [merckmillipore.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
